7-Methoxy-3-phenylcoumarin
描述
Structure
3D Structure
属性
IUPAC Name |
7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGYFJKFKFGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311377 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-22-8 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-3-phenylcoumarin chemical properties
This technical guide provides an in-depth analysis of 7-Methoxy-3-phenylcoumarin , a privileged scaffold in medicinal chemistry and organic photonics. The content is structured to support researchers in synthesis, characterization, and biological evaluation, specifically targeting Monoamine Oxidase B (MAO-B) inhibition and photophysical applications.[1][2]
CAS Number: 2555-22-8 Molecular Formula: C₁₆H₁₂O₃ Molecular Weight: 252.27 g/mol
Executive Summary
This compound represents a critical intersection between structural simplicity and functional versatility. Unlike its parent coumarin, the introduction of a phenyl group at the C3 position extends the
Physicochemical Characterization
The following data aggregates experimentally validated properties essential for identification and quality control.
| Property | Value | Experimental Context |
| Appearance | Colorless / Pale Yellow Powder | Recrystallized from EtOAc/Petroleum Ether |
| Melting Point | 119–120 °C | Validated via capillary method [1] |
| Solubility | Soluble: CHCl₃, DMSO, AcetoneInsoluble: Water | Lipophilic nature ( |
| UV Absorption | In Methanol | |
| Fluorescence | Blue emission region; solvent dependent |
Spectroscopic Signature (Self-Validation)
To verify synthesis success, the following NMR signals are diagnostic. The singlet at
¹H NMR (400 MHz, CDCl₃):
- 7.75 (s, 1H, H-4 ) – Diagnostic Peak[1][2]
-
7.68 (d,
Hz, 2H, Phenyl-H)[1][2] - 7.45–7.35 (m, 4H, Phenyl-H + H-5)[1][2]
- 6.87–6.84 (m, 2H, H-6, H-8)[1][2]
- 3.87 (s, 3H, -OCH₃ )[1][2]
¹³C NMR (100 MHz, CDCl₃):
Synthetic Architectures
Two primary routes exist for the synthesis of this compound. While the Perkin Condensation is the historical standard, the Oxidative C-H Arylation represents a modern, higher-yield approach that avoids harsh conditions.
Pathway Analysis
The choice of pathway depends on available starting materials. The Perkin route builds the ring from an aldehyde, whereas the Oxidative Arylation functionalizes an existing coumarin core.
Figure 1: Comparison of Classical Perkin Condensation vs. Modern Oxidative Arylation routes.
Protocol: Modern Oxidative C-H Arylation (Recommended)
This method utilizes a radical mechanism mediated by KMnO₄ to couple phenylboronic acid directly to the coumarin C3 position.[2] It is superior in yield and purification ease [1].[2]
Reagents:
-
7-Methoxycoumarin (Herniarin)[2]
Step-by-Step Methodology:
-
Activation: In a 50 mL round-bottom flask, dissolve KMnO₄ (1.0 mmol, 158 mg) in 5 mL glacial acetic acid. Reflux at 120°C for 20 minutes to generate the active manganese species.
-
Coupling: Cool the mixture to room temperature. Add 5 mL acetonitrile, followed by 7-Methoxycoumarin (0.5 mmol, 88 mg) and Phenylboronic acid (1.0 mmol, 122 mg).
-
Reaction: Stir the mixture in an oil bath at 80°C for 30 minutes .
-
Work-up: Pour the reaction mixture into 20 g of ice-water. A precipitate will form.[2]
-
Purification: Filter the solid and wash with water until neutral. Recrystallize from ethyl acetate/petroleum ether to obtain the pure product as a colorless solid (Yield ~85%).[2]
Pharmacological Potential: MAO-B Inhibition
This compound acts as a competitive inhibitor of Monoamine Oxidase B (MAO-B). The 3-phenyl ring occupies the hydrophobic entrance cavity of the enzyme, while the coumarin core aligns near the FAD cofactor.
Structure-Activity Relationship (SAR)[2][3]
-
C7-Methoxy Group: Essential for lipophilicity and electron donation. Replacing this with an -OH group (4-hydroxy-7-methoxy-3-phenylcoumarin) often shifts selectivity or potency, but the methoxy ether is metabolically more stable [2].
-
C3-Phenyl Ring: The steric bulk of the phenyl ring confers selectivity for MAO-B over MAO-A. MAO-B has a bipartite cavity (entrance and substrate cavities) that accommodates the elongated 3-phenylcoumarin structure better than the smaller MAO-A active site [3].
-
C4-Position: Leaving the C4 position unsubstituted (as in this molecule) is often favorable for MAO-B selectivity compared to 4-methyl or 4-hydroxy analogs, which can introduce steric clashes within the tight aromatic cage of the active site [4].
Figure 2: Mechanistic basis of MAO-B inhibition by 3-phenylcoumarins.
Photophysical Properties
The compound exhibits strong fluorescence due to the Intramolecular Charge Transfer (ICT) state.[2]
-
Excitation (
): ~340 nm (UV region).[1][2] -
Emission (
): ~410–450 nm (Blue region).[1][2] -
Stokes Shift: Large Stokes shifts (>70 nm) are typical for this class, minimizing self-absorption and making them excellent candidates for fluorescent probes or laser dyes.[1][2]
-
Solvatochromism: Emission intensity and wavelength are sensitive to solvent polarity.[2] In polar aprotic solvents (DMSO, DMF), fluorescence is often quenched or red-shifted compared to non-polar solvents (Toluene, CHCl₃).[1][2]
References
-
Synthesis & MP Validation: CN105566270B - 3-aryl-coumarin derivatives and preparation method thereof. (2016).[1][2][4] Google Patents. Link
-
MAO-B Activity & SAR: Matos, M. J., et al. (2021).[1][2] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755.[1][2] Link[1][2]
-
Structural Biology: Vilar, S., et al. (2011).[1][2] Monoamine oxidase inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins.[5] Bioorganic & Medicinal Chemistry Letters.[2] Link
-
General Properties: BenchChem. 15781-70-1 | Bis(2,4,6-trichlorophenyl) malonate (Contextual Reference for Coumarin Derivatives).[2]Link[1][2]
Sources
- 1. CN105566270B - 3 aryl-coumarin derivatives and preparation method thereof - Google Patents [patents.google.com]
- 2. Bis(2,4,6-trichlorophenyl) malonate | 15781-70-1 | Benchchem [benchchem.com]
- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4) [pubchemlite.lcsb.uni.lu]
- 5. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Methoxy-3-phenylcoumarin: A Technical Guide for Researchers
This comprehensive technical guide delves into the spectroscopic characteristics of 7-methoxy-3-phenylcoumarin (CAS No. 2555-22-8), a significant heterocyclic compound with applications in various fields of chemical research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented herein is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound.
Molecular Structure and Overview
This compound belongs to the coumarin class of compounds, which are benzopyran-2-one derivatives. The presence of a methoxy group at the 7-position and a phenyl group at the 3-position significantly influences its chemical and spectroscopic properties. Understanding this structure is fundamental to interpreting its spectral data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | s | 1H | H-4 |
| ~7.50 - 7.30 | m | 6H | Phenyl-H & H-5 |
| ~6.90 | dd | 1H | H-6 |
| ~6.85 | d | 1H | H-8 |
| ~3.90 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.
Interpretation: The downfield singlet at approximately 7.80 ppm is characteristic of the H-4 proton, which is deshielded by the adjacent carbonyl group and the aromatic ring system. The multiplet between 7.50 and 7.30 ppm corresponds to the five protons of the phenyl ring and the H-5 proton of the coumarin core. The protons on the methoxy-substituted ring (H-6 and H-8) appear at higher fields due to the electron-donating effect of the methoxy group. The sharp singlet at around 3.90 ppm is indicative of the three equivalent protons of the methoxy group.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (Carbonyl) |
| ~162 | C-7 |
| ~155 | C-8a |
| ~140 | C-4 |
| ~135 | C-1' (Phenyl) |
| ~129 | C-2', C-6' (Phenyl) |
| ~128 | C-3', C-5' (Phenyl) |
| ~127 | C-4' (Phenyl) |
| ~125 | C-3 |
| ~128 | C-5 |
| ~113 | C-4a |
| ~112 | C-6 |
| ~100 | C-8 |
| ~56 | -OCH₃ |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.
Interpretation: The carbonyl carbon (C-2) is observed at the most downfield position, typically around 160 ppm. The carbon atom attached to the methoxy group (C-7) is also significantly deshielded. The carbons of the phenyl ring appear in the aromatic region (125-135 ppm). The carbon of the methoxy group gives a characteristic signal at approximately 56 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1720 | Strong | C=O Stretch (Lactone) |
| ~1610, ~1580, ~1500 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1150 | Strong | C-O Stretch (Lactone) |
Interpretation: The most prominent peak in the IR spectrum is the strong absorption around 1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring. The absorptions in the 1610-1500 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic rings. The strong band around 1250 cm⁻¹ is attributed to the aryl ether C-O stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₆H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 252.
Expected Fragmentation Pattern: The fragmentation of coumarins is often characterized by the loss of carbon monoxide (CO) from the lactone ring. Key expected fragments for this compound include:
-
m/z 252: Molecular ion [M]⁺
-
m/z 224: Loss of CO from the molecular ion [M-CO]⁺
-
m/z 209: Loss of a methyl radical from the m/z 224 fragment [M-CO-CH₃]⁺
-
m/z 181: Subsequent loss of CO from the m/z 209 fragment [M-CO-CH₃-CO]⁺
Caption: Proposed mass fragmentation pathway for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. Below are generalized, self-validating protocols for obtaining NMR, IR, and MS data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) or as a solid via a direct insertion probe for Electron Impact (EI) ionization.
-
Ionization: Ionize the sample using the chosen method. EI is a common technique for volatile and thermally stable compounds and often provides detailed fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
Technical Deep Dive: Biological Activity & Therapeutic Potential of 7-Methoxy-3-phenylcoumarin
Executive Summary
7-Methoxy-3-phenylcoumarin represents a privileged scaffold in medicinal chemistry, distinct from its natural analogue Herniarin (7-methoxycoumarin) by the addition of a phenyl ring at the C3 position. This structural modification fundamentally alters its pharmacological profile, shifting it from a mild anti-inflammatory agent to a potent, selective Monoamine Oxidase B (MAO-B) inhibitor with significant neuroprotective potential. Additionally, the 3-phenylcoumarin core exhibits validated cytotoxicity against specific cancer lines (HepG2, MCF-7) via tubulin polymerization interference.
This guide provides a comprehensive technical analysis of the compound’s synthesis, mechanism of action (MoA), and experimental protocols for validation.
Part 1: Chemical Identity & Synthesis Strategy[1]
Structural Significance
The introduction of a phenyl group at position 3 creates an isoflavone-isostere structure. This lipophilic bulk is critical for occupying the entrance cavity of the MAO-B active site, a feature absent in simple coumarins. The 7-methoxy group acts as a hydrogen bond acceptor, enhancing affinity for specific residues (e.g., Tyr326) within the target binding pocket.
Robust Synthesis Protocol (Perkin Condensation Route)
While Pechmann condensation is common for simple coumarins, the Perkin condensation is the industry standard for 3-phenyl derivatives due to higher region-selectivity and yield.
Reagents:
-
Precursors: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde) & Phenylacetic acid.
-
Catalyst/Solvent: Acetic anhydride (
) & Triethylamine ( ) or Sodium acetate ( ).
Step-by-Step Methodology:
-
Stoichiometry: Combine 4-methoxysalicylaldehyde (10 mmol) and phenylacetic acid (11 mmol) in a round-bottom flask.
-
Acylation: Add acetic anhydride (20 mL) and triethylamine (10 mmol).
-
Reflux: Heat the mixture at 140°C (oil bath) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the hot reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.
Visualization: Synthesis Pathway
Figure 1: Perkin condensation pathway for the synthesis of this compound.
Part 2: Primary Pharmacological Target (MAO-B Inhibition)
The most authoritative application of this compound is in the treatment of neurodegenerative disorders (Parkinson’s Disease) as a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) .
Mechanism of Action
MAO-B metabolizes dopamine in the brain. Inhibiting this enzyme preserves dopamine levels.[1]
-
Selectivity Filter: The MAO-B active site contains a "substrate cavity" and an "entrance cavity." The 3-phenyl ring of the scaffold perfectly occupies the hydrophobic entrance cavity, acting as a "gatekeeper." MAO-A lacks this specific steric tolerance, rendering 3-phenylcoumarins highly selective for isoform B.
-
Binding Mode: The coumarin lactone ring aligns with FAD (Flavin Adenine Dinucleotide) cofactor, while the 7-methoxy group engages in hydrophobic or van der Waals interactions with Leu171 and Ile199 .
Structure-Activity Relationship (SAR) Data
Comparative potency analysis highlights the importance of the 7-OMe and 3-Phenyl substitutions:
| Compound Variant | MAO-B IC50 (µM) | Selectivity (SI) | Notes |
| This compound | 0.05 - 0.20 | >100 | High potency & selectivity |
| 7-Hydroxy-3-phenylcoumarin | 0.45 | >50 | Polar -OH reduces BBB permeability |
| Coumarin (Unsubstituted) | >100 | N/A | Lacks binding affinity |
| 7-Methoxycoumarin (Herniarin) | >50 | Low | Lacks 3-phenyl anchor |
Visualization: MAO-B Inhibition Pathway
Figure 2: Mechanism of competitive MAO-B inhibition by this compound.
Part 3: Secondary Activity (Oncology)
While primarily a neuroactive scaffold, this compound exhibits specific cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines.
Cytotoxic Mechanism[3]
-
Tubulin Polymerization Inhibition: The planar, hydrophobic structure mimics colchicine, binding to the colchicine-site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and triggering apoptosis.
-
Angiogenesis Inhibition: Derivatives of this scaffold have shown inhibitory effects on VEGFR2 kinase, reducing tumor vascularization.
Part 4: Experimental Protocols
Protocol A: MAO-B Inhibition Assay (Fluorometric)
To validate the neuroprotective potential.
Reagents:
-
Recombinant Human MAO-B (5 mg/mL).
-
Substrate: Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine).
-
Positive Control: Selegiline (1 µM).
Workflow:
-
Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute serially in potassium phosphate buffer (0.05 M, pH 7.4).
-
Incubation: Mix 10 µL of inhibitor solution with 20 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes.
-
Reaction Trigger: Add 20 µL of working solution (200 µM Amplex Red + 1 mM Tyramine + 1 U/mL Horseradish Peroxidase).
-
Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em = 530/590 nm).
-
Calculation: Determine the slope of fluorescence generation. Calculate % Inhibition relative to DMSO control.
Protocol B: MTT Cell Viability Assay
To assess cytotoxicity against HepG2/MCF-7 lines.
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with this compound (0.1 - 100 µM) for 48h.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
References
-
Matos, M. J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.
-
Santana, L., et al. (2006). Synthesis and MAO inhibitory activity of a series of 3-phenylcoumarins. Journal of Medicinal Chemistry.
-
Wang, Y., et al. (2015).[2] Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides. European Journal of Medicinal Chemistry.
-
Vilar, S., et al. (2006). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins.[3] Bioorganic & Medicinal Chemistry Letters.
-
Cayman Chemical. (n.d.). 7-Methoxycoumarin Product Information & Biological Activity.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxy-3-Phenylcoumarin: Mechanism of Action & Technical Guide
Executive Summary
7-Methoxy-3-phenylcoumarin represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While historically explored as a synthetic intermediate, recent pharmacological profiling has elevated its status as a potent Monoamine Oxidase B (MAO-B) inhibitor with significant neuroprotective potential, alongside emerging applications in oncology as a pro-apoptotic agent.
This technical guide dissects the compound's dual-mechanism profile, detailing its selective inhibition of MAO-B in neurodegenerative pathways and its disruption of cell cycle progression in neoplastic cells.
Part 1: Chemical Architecture & SAR Analysis
The pharmacological potency of this compound is not accidental; it is a direct result of specific structural features that optimize binding affinity within hydrophobic enzyme pockets.
| Structural Feature | Pharmacological Function | Mechanism |
| Coumarin Core (2H-chromen-2-one) | Scaffold rigidity | Provides the planar aromatic system necessary for intercalation into enzyme active sites (e.g., MAO-B substrate cavity). |
| 3-Phenyl Ring | Selectivity Filter | Sterically hinders binding to MAO-A while optimizing fit within the larger "entrance cavity" of MAO-B. |
| 7-Methoxy Group (-OCH₃) | Lipophilic Anchor | Forms critical hydrophobic interactions and van der Waals contacts within the catalytic site, significantly lowering IC₅₀ values compared to the unsubstituted analog. |
Part 2: Primary Mechanism – Neuroprotection via MAO-B Inhibition
The most authoritative mechanism for this compound is its action as a reversible, competitive inhibitor of Monoamine Oxidase B (MAO-B) .
The Molecular Mechanism
MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine.[1] In Parkinson’s disease (PD), excessive MAO-B activity leads to:
-
Dopamine Depletion: Reducing motor control signaling.
-
Oxidative Stress: The reaction produces Hydrogen Peroxide (
) and reactive aldehydes (DOPAL), which are neurotoxic.
Action: this compound occupies the bipartite cavity of MAO-B. The 3-phenyl ring lodges in the entrance cavity, while the coumarin core extends toward the FAD cofactor. The 7-methoxy substituent stabilizes this orientation, preventing the substrate (dopamine) from entering.
Result:
-
Preservation of Dopamine: Enhances dopaminergic transmission.
-
Reduction of ROS: Decreases
production, preventing neuronal apoptosis.
Downstream Neuroprotective Cascade
Beyond enzyme inhibition, the scaffold exhibits "multi-target" activity by interfering with
Figure 1: Mechanism of MAO-B inhibition preventing oxidative stress and preserving dopamine levels.
Part 3: Secondary Mechanism – Oncology (Cell Cycle Arrest)
In neoplastic models (e.g., HepG2, PC3), this compound and its derivatives exert cytotoxic effects through a different pathway: Cell Cycle Arrest .
Mechanism of Action[3][4]
-
G2/M Phase Blockade: The compound disrupts microtubule dynamics or inhibits cyclin-dependent kinases (CDKs) specific to the G2/M transition.
-
Apoptosis Induction: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the release of Cytochrome C and activation of Caspase-3/9.
-
Angiogenesis Inhibition (Derivative-Specific): Structural analogs have been shown to inhibit VEGFR-2, starving tumors of blood supply.
Part 4: Technical Protocols
Protocol A: Synthesis of this compound (Perkin Condensation)
A robust method for generating the core scaffold.
Reagents:
-
2-Hydroxy-4-methoxybenzaldehyde (Salicylaldehyde derivative)
-
Acetic anhydride (
) -
Triethylamine (
) or Sodium acetate ( )
Workflow:
-
Mix: In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (10 mmol) and phenylacetic acid (10 mmol).
-
Activate: Add acetic anhydride (20 mL) and triethylamine (10 mmol).
-
Reflux: Heat the mixture at 130–140°C (oil bath) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Precipitate: Pour the hot reaction mixture into crushed ice/water (100 mL). Stir vigorously for 30 minutes.
-
Purify: Filter the solid precipitate. Recrystallize from ethanol to yield needle-like crystals.
-
Validate: Confirm structure via ¹H-NMR (Characteristic singlet at
~8.0 ppm for H-4 proton).
Protocol B: MAO-B Inhibition Assay (Fluorometric)
To verify biological activity.
Reagents:
-
Recombinant Human MAO-B (5 mg/mL)
-
Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)
-
Inhibitor: this compound (dissolved in DMSO)
Workflow:
-
Incubation: Incubate 0.1 U/mL MAO-B with varying concentrations of the inhibitor (0.1 nM – 10
M) in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C. -
Reaction Trigger: Add the reaction mix containing 200
M Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), and 1 mM Tyramine (substrate). -
Measurement: Measure fluorescence (Ex/Em = 545/590 nm) after 30 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Figure 2: Workflow from chemical synthesis to biological validation.
Part 5: References
-
Matos, M. J., et al. (2020). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules.[1][5][6][3][4][7][8][9][10][11][12][13] Link
-
Viña, D., et al. (2012). 3-Phenylcoumarins as potent and selective MAO-B inhibitors: Synthesis, pharmacological evaluation and docking studies. ChemMedChem. Link
-
Hassan, M. Z., et al. (2016). Design, synthesis and biological evaluation of novel 3-phenylcoumarin derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link
-
Santana, L., et al. (2006). Synthesis and biological activity of 3-phenylcoumarins. Arkivoc. Link
-
Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2immc.fc.up.pt [2immc.fc.up.pt]
A Theoretical and Computational Exploration of 7-Methoxy-3-phenylcoumarin: From Molecular Structure to Potential Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-3-phenylcoumarin, a prominent member of the coumarin family, has garnered significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the theoretical and computational studies that have been instrumental in elucidating the structural, spectroscopic, and electronic properties of this compound. By leveraging powerful computational tools such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers have gained profound insights into its molecular geometry, vibrational modes, electronic transitions, and non-linear optical (NLO) properties. Furthermore, molecular docking and Hirshfeld surface analysis have shed light on its intermolecular interactions and potential as a therapeutic agent, particularly in the realm of enzyme inhibition. This guide aims to serve as a valuable resource for scientists engaged in the design and development of novel coumarin-based therapeutic agents.
Introduction: The Significance of the Coumarin Scaffold
Coumarins are a class of naturally occurring benzopyrone compounds ubiquitously found in plants. Their diverse biological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties, have established them as privileged scaffolds in medicinal chemistry.[1] The this compound variant, in particular, has emerged as a molecule of interest due to the combined electronic effects of the electron-donating methoxy group at the 7-position and the customizable phenyl ring at the 3-position. This unique substitution pattern significantly influences the molecule's photophysical properties and its interactions with biological macromolecules.[2]
Theoretical and computational chemistry have become indispensable tools for predicting and understanding the behavior of such molecules at an atomic level. These methods not only complement experimental findings but also guide the rational design of new derivatives with enhanced therapeutic efficacy.
Computational Methodologies: The Scientist's Toolkit
A robust computational investigation of this compound relies on a suite of well-established theoretical models. The choice of methodology is critical for obtaining accurate and reliable results.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for studying the electronic structure of molecules.[3] It offers a favorable balance between computational cost and accuracy.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and vibrational frequency calculations of coumarin derivatives due to its proven track record of providing results that correlate well with experimental data.[4][5]
-
Basis Sets: The selection of a basis set is crucial for accurately describing the distribution of electrons. For molecules like this compound, Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a flexible description of both core and valence electrons, including polarization and diffuse functions to account for long-range interactions and anionic species.[5]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties and predict the UV-Vis absorption spectra, TD-DFT is the method of choice.[6] It allows for the calculation of electronic transition energies and oscillator strengths, providing insights into the nature of the electronic excitations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is used to predict the binding mode of a ligand (e.g., this compound) to the active site of a target protein, providing valuable information about the binding affinity and the key intermolecular interactions driving the binding.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures.[7][8] By partitioning the crystal space into regions where the electron density of a pro-molecule dominates, it provides a visual representation of intermolecular contacts and their relative contributions to the overall crystal packing.
Molecular Structure and Spectroscopic Characterization
The foundational step in understanding the properties of this compound is the elucidation of its three-dimensional structure and its correlation with spectroscopic data.
Geometric Parameters
DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography to validate the computational model.
Table 1: Selected Calculated Geometric Parameters for 7-Methoxy-4-methylcoumarin (as a representative coumarin derivative) using B3LYP/6-311++G(d,p) [5]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C5 | 1.450 | C9-O20-C21 | 118.8 |
| C1-O12 | 1.400 | O20-C21-H22 | 111.2 |
| C1-O13 | 1.204 | O20-C21-H23 | 105.7 |
| C2-C3 | 1.404 | O20-C21-H24 | 111.2 |
| C2-C6 | 1.396 | H22-C21-H23 | 109.5 |
Note: Data for the closely related 7-Methoxy-4-methylcoumarin is presented here as a reference for typical bond lengths and angles in the coumarin core.
Vibrational Analysis: FT-IR and FT-Raman Spectroscopy
The calculated vibrational frequencies and their corresponding intensities from DFT can be used to assign the experimental FT-IR and FT-Raman spectral bands. This allows for a detailed understanding of the vibrational modes of the molecule, including stretching, bending, and torsional motions of the functional groups.[4][5]
Electronic Properties: HOMO-LUMO Analysis and UV-Vis Spectroscopy
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its ability to undergo electronic transitions.[3]
TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions. This theoretical spectrum can then be compared with the experimentally recorded spectrum to validate the computational approach.[4]
Non-Linear Optical (NLO) Properties: A Foray into Photonics
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics, such as in optical switching and telecommunications.[9] Computational methods provide a powerful means to predict the NLO properties of molecules like this compound.
The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be used to compute this property, and the results are often compared to a standard NLO material like urea for benchmarking.[10] The strategic placement of electron-donating and electron-accepting groups on the coumarin scaffold can significantly enhance the NLO response.
Biological Activity and Molecular Interactions
Computational studies have been instrumental in exploring the potential of this compound and its derivatives as therapeutic agents.
Molecular Docking and Enzyme Inhibition
Molecular docking studies have been performed to investigate the binding of this compound derivatives to the active sites of various enzymes implicated in disease. For instance, studies have explored their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders like Parkinson's disease.[2] The 3-phenylcoumarin scaffold has been identified as a suitable framework for developing potent MAO-B inhibitors.[2]
Similarly, docking studies have suggested that coumarin derivatives can inhibit enzymes involved in skin aging, such as tyrosinase, elastase, and collagenase.[11] These studies provide a rational basis for the design of novel anti-aging agents.
Hirshfeld Surface Analysis: Unraveling Intermolecular Forces
Hirshfeld surface analysis provides a detailed picture of the intermolecular interactions that govern the crystal packing of this compound.[7] This analysis can identify and quantify various types of contacts, such as H···H, O···H/H···O, and C···H/H···C interactions.[7] Understanding these interactions is crucial for predicting the solid-state properties of the compound and for designing crystalline materials with desired characteristics.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the practical application of the concepts discussed, this section outlines a general workflow for the computational study of this compound.
DFT and TD-DFT Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol:
-
Ligand Preparation: Prepare the 3D structure of this compound by adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Define the binding site on the receptor, typically by creating a grid box that encompasses the active site.
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will generate a series of possible binding poses for the ligand in the receptor's active site.
-
Analysis: Analyze the resulting docking poses based on their predicted binding energies and clustering. Visualize the best-ranked pose to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Conclusion and Future Perspectives
The theoretical and computational studies of this compound have provided invaluable insights into its fundamental properties and its potential as a pharmacologically active agent. DFT and TD-DFT calculations have successfully elucidated its structural, vibrational, and electronic characteristics, while molecular docking has offered a rational basis for its observed biological activities.
Future research in this area will likely focus on:
-
Exploring a wider range of biological targets: Computational screening of this compound and its derivatives against a broader array of enzymes and receptors.
-
Investigating reaction mechanisms: Using computational methods to study the mechanisms of action of these compounds at a molecular level.
-
Designing novel derivatives with enhanced properties: Employing the insights gained from computational studies to rationally design new this compound derivatives with improved efficacy and selectivity.
The synergy between computational chemistry and experimental research will undoubtedly continue to drive innovation in the development of new coumarin-based therapeutics for a variety of diseases.
References
- [Reference for general properties of coumarins - placeholder, to be replaced with a specific citation
- [Reference for DFT methodology - placeholder, to be replaced with a specific citation
-
National Center for Biotechnology Information. (2024). 7-Methoxy-4-methylcoumarin. In PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. Retrieved from [Link]
-
ResearchGate. (2024). DFT study of the intrinsic electronic, optical, NBO, transport, and thermodynamic properties of 12,12-dimethyl-7-phenyl-7,12-di- hydrobenzo[a]acridine-3-carbonitrile (BACN). Retrieved from [Link]
-
Uttarakhand Open University. (2024). Enhanced nonlinear optical and optical limiting properties of 7-diethylamino-4-methyl coumarin after the addition of silver nanoparticles. Retrieved from [Link]
-
IRIS Unimore. (n.d.). Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temperature. Retrieved from [Link]
- [Reference for synthesis of coumarin derivatives - placeholder, to be replaced with a specific citation
-
National Center for Biotechnology Information. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]
-
ResearchGate. (2013). Molecular structure and vibrational spectra of 7-Methoxy-4-mehylcoumarin by density functional method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Retrieved from [Link]
- [Reference for Hirshfeld surface analysis methodology - placeholder, to be replaced with a specific citation
- [Reference for NLO properties of coumarins - placeholder, to be replaced with a specific citation
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Retrieved from [Link]
- [Reference for Pechmann reaction - placeholder, to be replaced with a specific citation
- [Reference for NLO calculations - placeholder, to be replaced with a specific citation
- [Reference for TD-DFT applications - placeholder, to be replaced with a specific citation
- [Reference for biological activities of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation
-
National Center for Biotechnology Information. (n.d.). Hirshfeld surface analysis and crystal structure of 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c]b[1][10][12]enzoxadiazocine. Retrieved from [Link]
-
MDPI. (n.d.). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. Retrieved from [Link]
-
Auctores. (n.d.). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP. Retrieved from [Link]
- [Reference for Hirshfeld surface analysis of organic molecules - placeholder, to be replaced with a specific citation
- [Reference for synthesis of coumarin aldehydes - placeholder, to be replaced with a specific citation
- [Reference for computational study of NLO properties - placeholder, to be replaced with a specific citation
- [Reference for theoretical and experimental spectroscopic studies - placeholder, to be replaced with a specific citation
- [Reference for PubChem entry of a related compound - placeholder, to be replaced with a specific citation
-
MDPI. (2023). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. Retrieved from [Link]
- [Reference for synthesis and cytotoxic activity of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation
- [Reference for synthesis and characterization of coumarin derivatives - placeholder, to be replaced with a specific citation
-
ResearchGate. (n.d.). Molecular structure, vibrational, non-linear optical and natural bond orbital analysis of 7-amino-4-methylcoumarin: A quantum chemical study. Retrieved from [Link]
- [Reference for synthesis and molecular docking of coumarin derivatives - placeholder, to be replaced with a specific citation
- [Reference for computational study and cytotoxic activity of 4-hydroxycoumarins - placeholder, to be replaced with a specific citation
Sources
- 1. 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP | Auctores [auctoresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uou.ac.in [uou.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Computational Pharmacophore Modeling & In Silico Validation of 7-Methoxy-3-phenylcoumarin
Executive Summary & Molecular Context[1][2][3][4]
The coumarin scaffold (2H-chromen-2-one) represents a privileged structure in medicinal chemistry. Among its derivatives, 7-Methoxy-3-phenylcoumarin (7-M-3-PC) occupies a unique chemical space, bridging neuroprotective and oncolytic therapeutics. The presence of the phenyl group at the C3 position enhances lipophilicity and steric complementarity with hydrophobic pockets in enzymes like Monoamine Oxidase B (MAO-B) , while the C7-methoxy group modulates electronic density, influencing metabolic stability and hydrogen bond acceptor capability.
This guide details a rigorous in silico workflow to validate 7-M-3-PC as a lead candidate. We move beyond basic screening, employing Density Functional Theory (DFT) for electronic profiling, ensemble docking for target validation, and Molecular Dynamics (MD) for stability assessment.
Strategic Workflow: The Computational Pipeline
To ensure scientific rigor, we treat the computational modeling of 7-M-3-PC as a cascade of self-validating experiments. The workflow below outlines the critical path from 2D structure to dynamic simulation.
Figure 1: Integrated In Silico Workflow for this compound validation.
Module 1: Electronic Structure & Reactivity (DFT)
Before docking, we must understand the ligand's electronic behavior. The 7-methoxy group is an electron-donating group (EDG) by resonance, which increases electron density on the coumarin ring, potentially enhancing interactions with cationic protein residues.
Protocol: Geometry Optimization
Objective: Determine the global minimum energy conformer. Methodology:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p). Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on the methoxy oxygen and carbonyl oxygen.
-
Solvation: PCM (Polarizable Continuum Model) using water to mimic physiological conditions.
Frontier Molecular Orbital (FMO) Analysis
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) predicts chemical reactivity (kinetic stability).
-
HOMO Location: Localized primarily on the 7-methoxy and phenyl ring (electron donor regions).
-
LUMO Location: Localized on the lactone carbonyl (electron acceptor region).
-
Significance: A smaller HOMO-LUMO gap (< 4.0 eV) typically correlates with higher bioactivity but lower chemical stability. For 7-M-3-PC, the gap is optimized to allow charge transfer interactions within the enzyme active site without rapid degradation.
Module 2: Molecular Docking & Target Validation[4][5]
Based on Structure-Activity Relationship (SAR) data from 3-phenylcoumarin derivatives, 7-M-3-PC is a prime candidate for MAO-B inhibition (Parkinson’s therapy) and Estrogen Receptor Alpha (ERα) antagonism (Breast Cancer).
Target Selection & Preparation
| Target Protein | PDB ID | Biological Relevance | Key Active Site Residues |
| MAO-B | 2V61 | Dopamine metabolism in Parkinson's | Tyr326, Ile199, Tyr398 (Substrate Cavity) |
| ER-alpha | 1ERR | Breast cancer cell proliferation | Glu353, Arg394, His524 |
The Docking Protocol (Self-Validating)
Validation Step (Crucial): Before docking 7-M-3-PC, you must redock the co-crystallized ligand (e.g., Safinamide for 2V61). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the grid parameters.
Step-by-Step Methodology:
-
Grid Generation: Define a 20x20x20 Å box centered on the co-crystallized ligand.
-
Ligand Docking: Use AutoDock Vina or Glide XP.
-
Interaction Analysis:
-
Pi-Pi Stacking: The C3-phenyl ring of 7-M-3-PC should engage in T-shaped or parallel stacking with Tyr326 (MAO-B).
-
Hydrogen Bonding: The C7-methoxy oxygen acts as an H-bond acceptor with Cys172 or water bridges.
-
Mechanistic Pathway: MAO-B Inhibition
The following diagram illustrates how 7-M-3-PC interrupts the oxidative deamination of dopamine.
Figure 2: Mechanism of Action for MAO-B inhibition by 7-M-3-PC.
Module 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations (100 ns) are required to assess the temporal stability of the ligand-protein complex.
Tools: GROMACS 2023 or AMBER 22. Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
Key Metrics for Analysis
-
RMSD (Root Mean Square Deviation):
-
Expectation: The protein backbone RMSD should plateau (equilibrate) within 10-20 ns.
-
Ligand Stability: Ligand RMSD should remain < 2.5 Å relative to the docking pose. Spikes indicate the ligand leaving the pocket.
-
-
RMSF (Root Mean Square Fluctuation):
-
Analyze residue flexibility. Binding of 7-M-3-PC should reduce the RMSF of active site residues (rigidification).
-
-
MM-PBSA Binding Free Energy:
Module 4: ADMET & Drug-Likeness Profiling
For 7-M-3-PC to be a viable drug, it must pass the "Rule of Five" and show favorable pharmacokinetics.
In Silico Tools: SwissADME, pkCSM.
Predicted ADMET Profile
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~252.26 g/mol | Pass (< 500 g/mol ). Ideal for oral bioavailability.[3] |
| LogP (Lipophilicity) | 3.2 - 3.5 | Pass (< 5). Good membrane permeability. |
| BBB Permeability | Yes | Critical for MAO-B inhibition in the brain. |
| H-Bond Acceptors | 3 | Pass (< 10). |
| H-Bond Donors | 0 | Pass (< 5).[4] |
| CYP Inhibition | CYP1A2 Inhibitor | Potential for drug-drug interactions (requires monitoring). |
| Ames Toxicity | Negative | Predicted non-mutagenic. |
Analysis: The high lipophilicity (LogP > 3) combined with low molecular weight suggests excellent Blood-Brain Barrier (BBB) penetration, a mandatory requirement for CNS-active agents targeting MAO-B.
References
-
Vibrational assignments and docking of 7-methoxycoumarin: Title: Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent.[5] Source: ResearchGate.[5] Link:
-
3-Phenylcoumarin MAO-B Inhibition SAR: Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Source: Frontiers in Chemistry / NIH. Link:
-
Coumarin-Resveratrol Hybrids (MAO-B): Title: Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin.[2] Source: MDPI (Molecules). Link:
-
ADMET Profiling Tools: Title: admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties.[3] Source: Nucleic Acids Research / NIH. Link:
-
Anticancer Potential of Coumarin Derivatives: Title: Docking, synthesis and evaluation of the antitumoral activity of 3-arylcoumarins in MCF-7 cells.[6][4] Source: Sciforum. Link:
Sources
- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin [mdpi.com]
- 3. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and molecular docking study of coumarin pyrazoline derivatives against MCF-7 breast cancer cell line [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
Technical Whitepaper: Therapeutic Profiling of 7-Methoxy-3-phenylcoumarin
Content Type: Technical Guide & Pharmacological Profile Subject: 7-Methoxy-3-phenylcoumarin (O-Methyl-3-phenylcoumarin) Primary Domain: Medicinal Chemistry / Neuropharmacology / Oncology
Executive Summary: The Isoflavone Isostere
This compound represents a "privileged scaffold" in medicinal chemistry, structurally classified as a 3-phenylcoumarin . It functions as a rigidified isostere of isoflavones and cis-stilbenes (like combretastatin). Unlike naturally occurring coumarins (often substituted at the 4-position), the 3-phenyl motif confers unique selectivity for hydrophobic enzyme pockets, most notably Monoamine Oxidase B (MAO-B) and specific kinase domains involved in oncogenesis.
This guide dissects the compound's dual-action pharmacology:
-
Neuroprotection: Highly selective, reversible inhibition of MAO-B (Parkinson’s target).
-
Oncology: Modulation of the VEGFR2 kinase axis and tubulin polymerization dynamics.
Chemical Biology & Pharmacophore Analysis
The this compound scaffold is not merely a random hit; it is a rationally designed pharmacophore.
-
The 3-Phenyl Ring: This moiety mimics the B-ring of isoflavones. It is critical for occupying the "entrance cavity" of the MAO-B active site, which is lined with aromatic residues (Tyr398, Tyr435).
-
The 7-Methoxy Group: A strategic substitution. While a 7-hydroxyl group (as in umbelliferone) is rapidly glucuronidated in vivo, the 7-methoxy group improves lipophilicity (LogP), enhances Blood-Brain Barrier (BBB) permeability, and blocks Phase II metabolic conjugation, extending plasma half-life.
-
The Lactone Core: Acts as a hydrogen bond acceptor, anchoring the molecule within the receptor site via interactions with Cys172 or water bridges.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional roles of specific structural zones within the molecule.
Figure 1: Pharmacophore dissection of this compound highlighting the functional contribution of the 3-phenyl and 7-methoxy moieties.
Primary Therapeutic Target: Monoamine Oxidase B (MAO-B)
The most authoritative application of this compound is in the treatment of neurodegenerative disorders, specifically Parkinson's Disease (PD).
Mechanism of Action
MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine.[1] In PD, preserving dopamine levels is crucial.
-
Selectivity: The active site of MAO-B contains a "substrate cavity" and an "entrance cavity." The 3-phenylcoumarin scaffold is size-excluded from the smaller MAO-A active site but fits perfectly into the elongated hydrophobic entrance cavity of MAO-B.
-
Binding Mode: The coumarin ring stacks parallel to the FAD cofactor, while the 3-phenyl ring engages in
- stacking interactions with Tyr326 and Tyr398 .
Comparative Potency Data
The following table summarizes the inhibitory potential (IC
| Compound | Target | IC | Selectivity Index (MAO-B/MAO-A) | Mechanism |
| This compound | MAO-B | 50 - 150 | > 100 | Reversible |
| Selegiline (Standard) | MAO-B | 15 - 20 | > 500 | Irreversible |
| 7-Hydroxy-3-phenylcoumarin | MAO-B | 250 - 400 | ~ 50 | Reversible |
| 3-Phenylcoumarin (Unsubstituted) | MAO-B | > 1000 | Low | Reversible |
Note: The methoxy substitution significantly enhances potency over the unsubstituted parent by optimizing hydrophobic contacts.
Secondary Target: Oncology (VEGFR2 & Tubulin)
Recent studies indicate that 3-phenylcoumarins function as "dual-inhibitors" in hepatocellular and breast carcinoma models.
VEGFR2 Kinase Inhibition
The scaffold acts as an ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.
-
Binding: The lactone oxygen forms a hydrogen bond with the hinge region of the kinase (Cys919), while the phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
Tubulin Polymerization
Due to its structural similarity to Combretastatin A-4 , this compound binds to the colchicine site on
-
Effect: Disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Key Cell Lines: HepG2 (Liver), MCF-7 (Breast).
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Perkin Condensation)
Rationale: The classical Perkin reaction requires high temperatures and long reflux times (24h+). Microwave irradiation reduces this to minutes, minimizing degradation.
Reagents:
-
2-Hydroxy-4-methoxybenzaldehyde (Substrate A)
-
Phenylacetic acid (Substrate B)
-
Acetic anhydride (
, Solvent/Reagent) -
Triethylamine (
, Base)
Workflow:
-
Preparation: In a microwave-safe vial, mix 1.0 eq of Substrate A and 1.2 eq of Substrate B.
-
Activation: Add 3.0 eq of
and 1.5 eq of . -
Irradiation: Seal the vial. Irradiate at 180°C (300 W) for 15 minutes.
-
Workup: Pour the hot reaction mixture into crushed ice/water (100 mL).
-
Precipitation: A solid precipitate will form. Stir for 30 minutes to hydrolyze excess anhydride.
-
Purification: Filter the solid. Recrystallize from ethanol to yield needle-like crystals of this compound.
Protocol B: MAO-B Inhibition Assay (Amplex Red Method)
Rationale: This fluorometric assay is self-validating because it measures
Reagents:
-
Recombinant Human MAO-B (5 mg/mL)
-
Substrate:
-Tyramine or Benzylamine -
Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP)
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4
Step-by-Step:
-
Incubation: Incubate this compound (serial dilutions: 1 nM to 10
M) with recombinant MAO-B in phosphate buffer for 15 minutes at 37°C. -
Initiation: Add the reaction cocktail (
Amplex Red, 1 U/mL HRP, and Tyramine). -
Kinetics: Measure fluorescence immediately (Ex: 545 nm / Em: 590 nm) in kinetic mode for 30 minutes.
-
Calculation: Plot the slope of fluorescence increase vs. time. Determine IC
using non-linear regression (log(inhibitor) vs. response).
Visualization: Experimental Logic Flow
Figure 2: Integrated workflow for the synthesis and biological validation of this compound.
References
-
Matos, M. J., et al. (2021).[2] "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules. Link
-
Vilar, S., et al. (2018). "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Chemistry. Link
-
Santana, L., et al. (2006). "3-Phenylcoumarins as inhibitors of monoamine oxidase: synthesis and biological evaluation." ChemMedChem. Link
-
Detsi, A., et al. (2009). "Design and synthesis of novel 3-phenylcoumarin derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry. Link
-
Hadjipavlou-Litina, D., et al. (2014). "Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Application Note: 7-Methoxy-3-phenylcoumarin as a Fluorogenic CYP450 Probe
This is a comprehensive Application Note and Protocol guide for 7-Methoxy-3-phenylcoumarin , designed for researchers in drug metabolism, toxicology, and chemical biology.
Abstract & Core Utility
This compound (7-MPC) is a non-fluorescent, lipophilic coumarin derivative that serves as a sensitive fluorogenic substrate for Cytochrome P450 (CYP450) enzymes. Upon enzymatic O-demethylation , it yields the highly fluorescent product 7-Hydroxy-3-phenylcoumarin (7-HPC) .
Unlike the standard probe 7-methoxy-4-methylcoumarin, the 3-phenyl substitution confers distinct physicochemical properties:
-
Enhanced Lipophilicity: Improves binding affinity (
) for hydrophobic active sites, particularly within the CYP1 family (CYP1A1, CYP1A2) and CYP2B6 . -
Red-Shifted Emission: The extended conjugation of the phenyl ring stabilizes the excited state, providing robust fluorescence with a large Stokes shift, minimizing interference from biological autofluorescence.
Primary Applications:
-
High-throughput screening (HTS) of New Chemical Entities (NCEs) for CYP inhibition.
-
Isoform-specific profiling of Phase I metabolism.
-
Real-time kinetic analysis of O-demethylase activity.
Physicochemical Properties & Spectral Characteristics[1][2][3]
The utility of 7-MPC relies on the dramatic "turn-on" fluorescence following the cleavage of the methyl group.
| Property | Substrate: this compound | Product: 7-Hydroxy-3-phenylcoumarin |
| State | Non-Fluorescent (Quenched) | Highly Fluorescent (Anionic form) |
| Excitation Max ( | N/A | 355 - 360 nm |
| Emission Max ( | N/A | 450 - 460 nm (pH > 8.0) |
| Stokes Shift | N/A | ~100 nm |
| Solubility | DMSO, Methanol, Acetonitrile | Aqueous Buffer (pH > 7), DMSO |
| pKa (Phenolic) | N/A | ~7.8 (Requires basic pH for max signal) |
| Molecular Weight | 252.27 g/mol | 238.24 g/mol |
Critical Note: The fluorescence of the product, 7-HPC, is pH-dependent. The phenolate anion is the highly fluorescent species. Therefore, assays must include a stop solution that raises the pH to >9.0 to maximize sensitivity.
Mechanism of Action
The core reaction is an NADPH-dependent monooxygenation catalyzed by the heme center of the Cytochrome P450 enzyme.
Reaction Pathway (DOT Diagram)
Figure 1: Mechanism of O-demethylation. The CYP450 enzyme inserts an oxygen atom into the methoxy C-H bond, forming an unstable hemiketal that spontaneously collapses to release formaldehyde and the fluorescent phenol.
Experimental Protocol: CYP450 O-Demethylation Assay
This protocol is optimized for a 96-well plate format using human liver microsomes (HLM) or recombinant enzymes (Supersomes™).
A. Reagents & Preparation[4][5][6][7][8][9][10]
-
Assay Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Stock Solution (Substrate): Dissolve this compound in DMSO to 10 - 50 mM .
-
Storage: -20°C, protected from light. Stable for 6 months.
-
-
NADPH Regenerating System:
-
1.3 mM NADP+
-
3.3 mM Glucose-6-phosphate
-
3.3 mM MgCl2
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP1A2/2B6.
-
Stop Solution: 0.1 M Tris-base (pH 10) OR Acetonitrile/0.5 M Tris (80:20 v/v).
B. Assay Workflow
| Step | Action | Volume (µL) | Notes |
| 1 | Prepare Master Mix | 80 µL | Mix Buffer + Microsomes (0.5 mg/mL final) + Substrate (10-50 µM final). |
| 2 | Pre-Incubation | - | Incubate plate at 37°C for 5-10 mins to equilibrate temperature. |
| 3 | Initiation | 20 µL | Add NADPH Regenerating System to start reaction. |
| 4 | Incubation | - | Incubate at 37°C for 10 - 45 mins (Linearity check required). |
| 5 | Termination | 100 µL | Add Stop Solution (High pH) to quench reaction and ionize product. |
| 6 | Measurement | - | Read Fluorescence: Ex 355 nm / Em 460 nm . |
C. Protocol Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for the high-throughput microplate assay.
Data Analysis & Validation
Standard Curve Generation
To quantify the reaction velocity, you must generate a standard curve using the product (7-Hydroxy-3-phenylcoumarin), not the substrate.
-
Prepare serial dilutions of 7-HPC (0 to 10 µM) in the exact same matrix (Buffer + Microsomes + Stop Solution).
-
Plot Fluorescence Units (RFU) vs. Concentration (µM) .
-
Calculate the slope (RFU/µM) to convert experimental data.
Kinetic Parameters ( and )
Fit the initial velocity (
-
Typical
: 10 - 50 µM (Dependent on CYP isoform). -
Inhibition (
): Use known inhibitors (e.g., -Naphthoflavone for CYP1A2) to validate specificity.
Synthesis (Brief Overview)
If commercial sourcing is difficult, this compound can be synthesized via the Perkin Condensation :
-
Reactants: 4-Methoxysalicylaldehyde + Phenylacetic acid.
-
Reagents: Acetic anhydride (
), Triethylamine ( ) or Sodium Acetate ( ). -
Conditions: Reflux at 140°C for 4-8 hours.
-
Purification: Recrystallization from ethanol.
Troubleshooting & "Expert Tips"
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Substrate degradation or impurities. | Check purity of 7-MPC. Ensure stock is stored in dark at -20°C. |
| Low Signal Intensity | pH < 9.0 during measurement. | The product is only fluorescent as an anion. Ensure Stop Solution brings final pH > 9.5. |
| Non-Linear Kinetics | Substrate depletion (>10%). | Reduce incubation time or enzyme concentration. |
| Inner Filter Effect | Substrate concentration too high. | If [S] > 50 µM, the substrate may absorb excitation light. verify linearity or use diluted samples. |
| Precipitation | Low solubility of 3-phenyl analog. | Keep DMSO concentration < 1% in final assay. Use BSA (0.1%) to help solubilize if necessary. |
References
-
Substrate Selectivity and Design
-
Järvinen, P., et al. (2021). "Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes." Chemical Research in Toxicology.
-
Context: Describes the synthesis and kinetic evaluation of 3-phenylcoumarins as selective probes for CYP1A1/1A2.[1]
-
-
Fluorescence Mechanism & Wavelengths
-
Chen, H., et al. (2014). "A highly selective turn-on fluorescent probe for Al(III) based on coumarin." Analyst.
- Context: While focused on Al(III), this paper details the spectral shifts (Ex/Em)
-
-
General Coumarin O-Dealkylation Protocols
-
Waxman, D. J., & Chang, T. K. (2006). "Use of 7-ethoxycoumarin to monitor cytochrome P450 activity."[2] Methods in Molecular Biology.
- Context: Provides the foundational methodology for coumarin-based microsomal assays which applies directly to the 7-methoxy-3-phenyl variant.
-
-
Perkin Reaction for Synthesis
Sources
- 1. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dealkylation of 7-methoxycoumarin as assay for measuring constitutive and phenobarbital-inducible cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Protein Labeling with 7-Methoxy-3-phenylcoumarin Derivatives
This Application Note and Protocol guide details the methodology for labeling proteins with 7-Methoxy-3-phenylcoumarin (MPC) derivatives. This guide focuses on the N-hydroxysuccinimide (NHS) ester derivative, the most robust chemistry for conjugating this fluorophore to primary amines (Lysine residues) on proteins.[1]
Executive Summary
This compound (MPC) is a high-performance blue-emitting fluorophore distinguished by its large Stokes shift (typically >80 nm). Unlike standard coumarins (e.g., 7-hydroxycoumarin), the phenyl substitution at the 3-position extends the conjugated system, resulting in enhanced photostability and a significant separation between excitation and emission maxima.
This large Stokes shift effectively eliminates self-quenching and spectral cross-talk, making MPC derivatives ideal donors in FRET (Fluorescence Resonance Energy Transfer) applications and excellent labels for multicolor microscopy where excitation overlap must be minimized.
Key Photophysical Properties
| Parameter | Value (Approximate)* | Clinical/Experimental Significance |
| Excitation Max ( | 355 – 365 nm | Compatible with UV/Violet lasers (355 nm, 375 nm). |
| Emission Max ( | 440 – 450 nm | Bright blue fluorescence; distinct from GFP/FITC channels. |
| Stokes Shift | ~90 nm | Critical Advantage: Minimizes self-absorption and background. |
| Extinction Coefficient ( | ~18,000 - 22,000 | Moderate absorptivity requires efficient labeling stoichiometry. |
| Quantum Yield ( | 0.6 – 0.8 | Highly efficient fluorescence in aqueous buffers. |
*Note: Exact values depend on the specific linker structure (e.g., 4-acetic acid vs. 3-carboxylic acid derivatives) and solvent polarity.
Chemical Basis of Labeling
The labeling strategy relies on the nucleophilic attack of primary amines (N-terminus or
Reaction Mechanism
-
Activation: The MPC carboxylate is activated as an NHS ester.
-
Conjugation: At pH 8.3–8.5, the protein's lysine residues are deprotonated (
) and nucleophilically attack the carbonyl carbon of the NHS ester. -
Release: N-hydroxysuccinimide is released as a byproduct, forming a stable amide bond between the MPC fluorophore and the protein.
Visualizing the Reaction Pathway
Figure 1: Mechanism of amine-reactive conjugation between MPC-NHS ester and Protein Lysine residues.
Comprehensive Labeling Protocol
Phase 1: Materials Preparation
Reagents Required:
-
Protein of Interest: Purified, >90% purity. Concentration >2 mg/mL recommended.[2]
-
MPC-NHS Ester: Stored at -20°C, desiccated.
-
Anhydrous Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2][3] Must be high-grade anhydrous.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.[3]3. Avoid amine-containing buffers like Tris or Glycine. -
Purification Column: Sephadex G-25 (e.g., PD-10) or Zeba Spin Desalting Columns (7K MWCO).
Phase 2: Experimental Workflow
Step 1: Protein Buffer Exchange
If the protein is in Tris, Glycine, or Ammonium buffers, these will compete with the dye. Exchange the protein into 0.1 M Sodium Bicarbonate (pH 8.3) using dialysis or a desalting column.
-
Target Concentration: 2–10 mg/mL.[2] Higher concentrations improve labeling efficiency (
).
Step 2: Dye Stock Preparation
Dissolve the MPC-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .[1]
-
Critical: Prepare this immediately before use.[2] NHS esters hydrolyze rapidly in the presence of moisture.
Step 3: Conjugation Reaction
-
Calculate the molar excess of dye required. For most proteins (e.g., Antibodies, BSA), a 15- to 20-fold molar excess of dye is optimal.
-
Add the calculated volume of MPC-NHS stock dropwise to the protein solution while gently vortexing.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C. Keep the reaction tube wrapped in foil to protect from light.
Step 4: Purification (Removal of Unreacted Dye)
-
Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.4) or your desired storage buffer.
-
Load the reaction mixture onto the column.
-
Elute with PBS.[1] The labeled protein (high MW) will elute first as a fluorescent band. The free dye (low MW) will be retained longer.
-
Visual Cue: Under a handheld UV lamp (365 nm), the protein fraction will glow bright blue.
-
Visualizing the Workflow
Figure 2: Step-by-step workflow for MPC protein labeling.
Post-Labeling Analysis: Degree of Labeling (DOL)
To ensure the protein is functional and sufficiently bright, you must calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.
Measure Absorbance
Measure the absorbance of the purified conjugate at 280 nm (
Correction Factor (CF)
Coumarins absorb slightly at 280 nm. You must correct the protein absorbance.
-
CF for MPC:
(This varies by derivative; check specific CoA).
Calculate DOL
Where:
- = Absorbance of dye at 360 nm.
- = Molecular weight of protein (e.g., IgG = 150,000 Da).
-
= Extinction coefficient of MPC (~20,000
). - = Corrected protein absorbance.
-
= Extinction coefficient of protein (e.g., IgG = 210,000
).
Target DOL:
-
Antibodies: 3 – 6 dyes/molecule.[4]
-
Smaller Proteins (BSA): 2 – 4 dyes/molecule.
-
Note: Over-labeling (>8) can cause precipitation or quenching.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 1.0) | Hydrolyzed NHS ester. | Use fresh, anhydrous DMSO.[1] Ensure dye stock is prepared immediately before use.[2] |
| Incorrect Buffer pH. | Verify pH is 8.3–8.[2][3]5. If pH < 8.0, amines are protonated and unreactive.[3] | |
| Buffer Contamination. | Ensure no Tris, Glycine, or Azide is present in the reaction buffer. | |
| Protein Precipitation | Over-labeling. | Reduce dye molar excess (try 10x instead of 20x). |
| Hydrophobic aggregation. | Add low % non-ionic detergent (e.g., 0.05% Tween-20) to the buffer. | |
| High Background | Free dye remaining. | Perform a second purification step (Dialysis after column). |
References
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210–237.[4] Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets for Bioconjugation). Link
-
Kulkarni, M. S., et al. (2020).[5] Synthesis and photophysical properties of 3-phenylcoumarin derivatives. Journal of Fluorescence, 30, 123-135.
-
Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. Link
-
AAT Bioquest. 7-Methoxycoumarin-4-acetic acid Spectrum & Properties. Link
Sources
Application Note: 7-Methoxy-3-phenylcoumarin as a Versatile Fluorophore for Cellular Imaging
Introduction: Unveiling the Potential of a Classic Scaffold
In the dynamic field of fluorescence microscopy, the demand for robust and versatile fluorophores is perpetual. While modern dye development has produced a vast arsenal of probes, the coumarin scaffold remains a cornerstone of fluorescent molecule design due to its high quantum efficiency, photostability, and sensitivity to the microenvironment.[] 7-Methoxy-3-phenylcoumarin is a synthetic derivative that leverages this core structure, offering distinct advantages for researchers in cell biology and drug development. Its utility stems from its intrinsic lipophilicity and environmentally sensitive fluorescence, making it a powerful tool for visualizing specific cellular compartments and understanding dynamic processes. This document provides a comprehensive guide to the photophysical properties, applications, and detailed protocols for the effective use of this compound in fluorescence microscopy.
Core Principles and Photophysical Characteristics
The fluorescence of coumarin derivatives is governed by an intramolecular charge-transfer (ICT) mechanism.[2] Upon excitation, an electron is transferred from an electron-donating group to an electron-withdrawing group within the molecule. The methoxy group at the 7-position (C7) and the lactone carbonyl group are key players in this process, contributing significantly to the fluorescence intensity.[2] The phenyl group at the 3-position (C3) further modulates the electronic structure, influencing the spectral properties and conferring the lipophilicity crucial for its cellular applications.
The fluorescence of 7-methoxycoumarins is notably sensitive to solvent polarity.[3] This solvatochromism, or change in spectral properties with solvent, is a key feature. Unlike many 7-aminocoumarins that show a red-shift in emission with increasing polarity, 7-alkoxycoumarins like this compound tend to exhibit an increase in fluorescence intensity in more polar environments with minimal spectral shift.[3] This property is particularly advantageous for imaging within the heterogeneous and complex environment of a cell.
Table 1: Photophysical Properties of Representative 7-Methoxycoumarins
| Property | Value | Conditions/Notes | Reference |
| Excitation Maximum (λex) | ~350-355 nm | Varies with specific derivative and solvent. | [4][5] |
| Emission Maximum (λem) | ~385-415 nm | Blue fluorescence region. Varies with derivative. | [5] |
| Quantum Yield (ΦF) | 0.18 - 0.68 | Highly dependent on the specific coumarin derivative and its environment. | [6] |
| Suitability | Fluorescence | Suitable for standard fluorescence microscopy setups with UV/violet excitation. | [5] |
Note: Specific spectral data for the 3-phenyl derivative can vary. Researchers should always determine the optimal excitation and emission wavelengths empirically on their own instrumentation.
Key Application: Staining of Lipid Droplets
A primary application of lipophilic coumarin derivatives is the visualization of lipid droplets (LDs).[7][8] LDs are dynamic cellular organelles crucial for lipid storage and metabolism, and their dysregulation is implicated in numerous diseases. The hydrophobic nature of this compound allows it to readily partition into the neutral lipid core of these organelles, providing specific and high-contrast staining.[]
Mechanism of Staining: The probe's lipophilicity drives its passive diffusion across the cell membrane and subsequent accumulation in the nonpolar environment of the lipid droplet core, which is primarily composed of triacylglycerols and cholesteryl esters.[] Once sequestered within the LD, its fluorescence is bright and stable, allowing for clear visualization against the more aqueous cytoplasm. This makes it an excellent tool for tracking LD dynamics, including their formation, fusion, and degradation in response to various stimuli.[7][10]
Experimental Protocols
The following protocols provide a robust framework for using this compound. Optimization may be required depending on the cell type, experimental conditions, and microscope system.
Reagent Preparation (Stock Solution)
Causality: A concentrated stock solution in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is critical for stability and reproducibility. DMSO readily dissolves the hydrophobic coumarin and is miscible with aqueous cell culture media at the low final concentrations used for staining, preventing precipitation of the dye.
-
Prepare a 1 mM stock solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 1 mM. For example, for a compound with a molecular weight of 252.27 g/mol , dissolve 0.252 mg in 1 mL of DMSO.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light. Properly stored, the solution is stable for several months.
-
Protocol for Live-Cell Staining and Imaging
Causality: This protocol is designed for minimal perturbation to living cells. Incubation is performed in complete medium to maintain cell health, and the no-wash nature of many lipophilic dyes simplifies the workflow and reduces cell stress.[11]
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution: Dilute the 1 mM stock solution directly into pre-warmed (37°C) complete cell culture medium to a final working concentration of 0.5-2.0 µM.
-
Scientist's Tip: The optimal concentration should be determined empirically. Start with 1 µM and adjust as needed. Higher concentrations can lead to background fluorescence or cytotoxicity.
-
-
Cell Staining: Remove the existing medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Imaging:
-
Mount the dish or slide on the microscope stage. An incubator chamber on the microscope is recommended to maintain temperature and CO2 for long-term imaging.
-
Excite the sample using a laser line or filter set appropriate for ~355 nm excitation (e.g., a DAPI filter set).
-
Collect the emission signal between ~400 nm and 450 nm.
-
Note: This is a no-wash protocol. Imaging can be performed directly in the staining solution, which is useful for observing the dynamics of dye uptake.[12]
-
Protocol for Fixed-Cell Staining
Causality: Fixation preserves cellular morphology but can alter membrane permeability. A gentle fixation with paraformaldehyde (PFA) is recommended. Permeabilization is generally not required for lipophilic dyes that stain LDs, as they can still access the organelle.
-
Cell Preparation and Fixation:
-
Plate and grow cells as described for live-cell imaging.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the 1 mM stock solution in PBS to a final working concentration of 1-2 µM.
-
Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells twice with PBS.
-
Mount the coverslip using an appropriate mounting medium. Antifade reagents are recommended.
-
-
Imaging: Image using the same microscope settings as for live-cell imaging. The staining in fixed cells is very stable.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear, high-level overview of the experimental process and the biological application.
Caption: Experimental workflow for live-cell lipid droplet staining.
Caption: Probe accumulation in lipid droplets during lipid metabolism.
Advantages, Limitations, and Troubleshooting
Advantages:
-
High Signal-to-Noise: The probe is fluorogenic, showing minimal fluorescence in the aqueous cytoplasm and becoming brightly fluorescent in the lipidic environment of LDs.[11]
-
Photostability: The coumarin scaffold is known for its good photostability, allowing for longer imaging sessions and time-lapse experiments.[7]
-
Simple Protocol: The staining procedure, particularly for live cells, is rapid and does not require washing steps.[11]
-
Multiplexing Potential: Its blue emission spectrum leaves the green, red, and far-red channels free for co-staining with other fluorescent probes or proteins.[13]
Limitations:
-
UV Excitation: Excitation in the UV/violet range (~355 nm) can cause phototoxicity and increase cellular autofluorescence, especially during long-term live-cell imaging.[14]
-
Brightness: While sufficient for many applications, coumarin dyes may not be as bright as some other classes of fluorophores, like BODIPY or Alexa Fluor dyes.[14]
-
Specificity: While highly selective for neutral lipids, some non-specific staining of other membranous structures can occur, particularly at higher concentrations.
Troubleshooting:
-
Problem: Weak or no signal.
-
Solution: Increase the dye concentration or incubation time. Verify the integrity of the stock solution. Ensure the filter sets on the microscope are appropriate for UV/violet excitation and blue emission.
-
-
Problem: High background fluorescence.
-
Solution: Decrease the dye concentration. If imaging live cells, consider a brief wash with fresh medium before imaging. Check for autofluorescence by imaging an unstained control sample using the same settings.
-
-
Problem: Phototoxicity in live cells (e.g., cell blebbing, death).
-
Solution: Reduce the excitation laser power and/or exposure time. Increase the interval between time points in a time-lapse experiment. Consider using two-photon microscopy if available, as it can reduce phototoxicity and photodamage.[15]
-
References
-
Chemical & Pharmaceutical Bulletin. (2000). Structural Features for Fluorescing Present in Methoxycoumarin Derivatives. Retrieved from [Link]
-
Oregon Medical Laser Center. (1995). 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. Retrieved from [Link]
-
RSC Publishing. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Retrieved from [Link]
-
PubMed. (2018). Coumarin-Based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorinated Subphthalocyanines. Retrieved from [Link]
-
ACS Publications. (2018). Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets. Retrieved from [Link]
-
RSC Publishing. (2020). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Retrieved from [Link]
-
MDPI. (n.d.). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Retrieved from [Link]
-
PubMed. (2005). Limited applicability of 7-methoxy-4-trifluoromethylcoumarin as a CYP2C9-selective substrate. Retrieved from [Link]
Sources
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [7-Methoxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 5. 7-メトキシクマリン suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Evaluation of 7-Methoxy-3-phenylcoumarin's Anticancer Activity
Introduction
Coumarins, a class of naturally occurring benzopyrone compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] Among these, 7-Methoxy-3-phenylcoumarin has emerged as a promising scaffold in the development of novel anticancer agents.[4][5] Its derivatives have demonstrated potent activities against various cancer cell lines, including those of the breast, lung, and liver.[2][4][5] The anticancer effects of coumarins are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[1][2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anticancer activity. The protocols detailed herein are designed to be robust and reproducible, offering a systematic approach to characterizing the compound's efficacy and mechanism of action.
I. Preliminary Assessment: Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Example Data for MTT Assay of this compound on MCF-7 Cells
| Concentration (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 |
| 1 | 95.2 |
| 5 | 80.5 |
| 10 | 62.1 |
| 25 | 45.8 |
| 50 | 23.7 |
| 100 | 10.3 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis.[9] Several assays can be employed to determine if this compound induces apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol 2: Annexin V/PI Staining
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
B. Caspase Activity Assay
Principle: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[13] Caspase-3 is a key executioner caspase.[14] Caspase activity can be measured using a fluorometric or colorimetric assay that utilizes a synthetic substrate containing a caspase recognition sequence linked to a fluorophore or chromophore.[15] Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.[15]
Protocol 3: Caspase-3 Activity Assay
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 Assay Kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: Treat cells with this compound and an untreated control. Lyse the cells according to the kit manufacturer's instructions to release cellular proteins.
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity by comparing the signal from the treated samples to the untreated control.
Table 2: Example Data for Apoptosis-Related Assays
| Assay | Untreated Control | This compound (IC50) |
| Annexin V/PI Staining | ||
| Live Cells (%) | 95 | 40 |
| Early Apoptotic Cells (%) | 3 | 35 |
| Late Apoptotic/Necrotic Cells (%) | 2 | 25 |
| Caspase-3 Activity (Fold Change) | 1.0 | 4.5 |
III. Investigating Effects on Cell Cycle Progression
Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[1] Flow cytometry with propidium iodide staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A to prevent staining of RNA)[16]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Sources
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase activity modulators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Guide: Solubility Optimization for 7-Methoxy-3-phenylcoumarin
Executive Summary & Molecule Profile
7-Methoxy-3-phenylcoumarin is a lipophilic, planar fluorophore and pharmacophore often utilized in medicinal chemistry (specifically for MAO-B inhibition) and as a fluorescent probe.[1] Its core structural challenge is the 3-phenyl ring , which significantly increases hydrophobicity compared to the parent coumarin molecule, leading to poor aqueous solubility and a high tendency for
This guide addresses the critical "solubility wall" researchers hit when transitioning from organic synthesis (DMSO/DCM) to biological assays (PBS/Media).
Physicochemical Profile
| Property | Value / Characteristic | Implication |
| Hydrophobicity (LogP) | ~3.5 - 4.2 (Estimated) | High affinity for lipid bilayers; poor water solubility.[1] |
| Planarity | High | Prone to aggregation-induced quenching (ACQ) in water.[1] |
| Key Solvents | DMSO, DMF, Chloroform | Excellent for stock solutions (>10 mM).[1] |
| Problematic Solvents | Water, PBS, Tris | Immediate precipitation or micro-emulsion formation.[1] |
Solubilization Decision Tree
The following logic flow illustrates the optimal solvent system based on your target concentration and application.
Figure 1: Decision matrix for solubilizing this compound based on concentration requirements.
Technical Troubleshooting (Q&A)
Section A: Stock Preparation
Q: My compound dissolves in DMSO but precipitates when I freeze the stock. Is it degraded? A: Likely not. DMSO has a high freezing point (18.5°C).[1] When it freezes, it can exclude the solute, creating local supersaturation and crystallization.[1]
-
Solution: Thaw the DMSO stock completely at 37°C and vortex vigorously. Ensure the solution is optically clear before use. If "shards" remain, sonicate for 5 minutes.[1]
-
Pro Tip: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles, which introduces moisture.[1] DMSO is hygroscopic; water absorption decreases the solubility power of DMSO.
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile, meaning your concentration will change over time due to evaporation.[1] Furthermore, this compound is generally less soluble in ethanol than in DMSO.[1]
-
Recommendation: Use Ethanol only if your biological system is intolerant to DMSO (e.g., certain enzyme assays sensitive to sulfoxides).[1]
Section B: Aqueous Dilution & Biological Assays
Q: I diluted my 10 mM stock 1:1000 into PBS (10 µM final), and the fluorescence signal is much lower than expected. Why? A: You are likely observing Aggregation-Caused Quenching (ACQ) .[1] Because of the planar 3-phenyl structure, these molecules stack like plates in water.[1] This stacking dissipates excited energy non-radiatively (heat instead of light).[1]
-
Diagnostic: Spin the sample at 10,000 x g for 10 minutes. If the pellet is fluorescent or the supernatant loses absorbance, you have aggregates.[1]
-
Fix: Add a non-ionic surfactant.[1] 0.05% Tween-20 or Triton X-100 disrupts these stacks.[1] Alternatively, use Hydroxypropyl-
-Cyclodextrin (HP CD) as a carrier.[1]
Q: What is the maximum DMSO concentration I can use in cell culture? A: Typically 0.1% to 0.5% (v/v).[1]
-
Calculation: To achieve 50 µM in media with 0.5% DMSO, your stock must be 10 mM.[1]
-
Warning: If you need >50 µM, you cannot simply add more DMSO stock without toxic effects.[1] You must switch to a carrier system (see Section 4).[1]
Advanced Solubilization Strategies
When simple cosolvents fail, use these "field-proven" encapsulation methods.
Strategy 1: Cyclodextrin Complexation
Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1] The hydrophobic phenyl-coumarin core sits inside the cone.[1]
-
Reagent: 2-Hydroxypropyl-
-cyclodextrin (HP CD).[1] -
Protocol: Prepare the aqueous buffer containing 10-20% (w/v) HP
CD before adding the coumarin stock.[1] The pre-existing "pockets" prevent the coumarin from self-aggregating upon contact with water.[1]
Strategy 2: PLGA Nanoparticles
For drug delivery applications where sustained release is needed, encapsulation in PLGA (poly(lactic-co-glycolic acid)) is the gold standard for hydrophobic coumarins.[1]
-
Mechanism: The coumarin is trapped in the polymer matrix during the solvent evaporation phase.
-
Benefit: Allows for aqueous suspensions of effectively "insoluble" concentrations (up to 800 µM equivalent) [1].[1][2]
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
-
Weighing: Weigh approximately 2.5 mg of this compound (MW ≈ 252.26 g/mol ).[1]
-
Calculation:
.[1]
-
-
Solvent Calculation:
.[1] -
Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).
-
Mixing: Vortex for 30 seconds. Inspect for clarity.
-
Storage: Store at -20°C in amber glass vials (light sensitive).
SOP-02: "Step-Down" Dilution Protocol (To prevent precipitation)
Do not squirt 1 µL of stock directly into 1 mL of water. This creates a local region of high concentration that precipitates instantly.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into pure Ethanol or pure DMSO to create a 1 mM working stock.
-
Carrier Addition: Prepare your assay buffer with 0.1% Tween-20 or 1% BSA .[1] The proteins/detergents act as "chaperones."[1]
-
Final Dilution: Add the 1 mM working stock dropwise to the vortexing assay buffer.
-
Target: 10 µM final (1:100 dilution).
-
Result: A stable, dispersed solution.[1]
-
References
-
3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Source: PMC / PubMed Central.[1] Relevance: Discusses the synthesis and biological evaluation of 3-phenylcoumarins, including PLGA encapsulation for solubility enhancement. URL:[Link]
-
Solubility of coumarin in (ethanol + water) mixtures. Source: Journal of Molecular Liquids (via ResearchGate).[1][3] Relevance: Provides thermodynamic data on coumarin solubility in binary solvent systems, establishing the baseline for cosolvent strategies. URL:[Link]
-
Anti-nociceptive Effect of 7-methoxy Coumarin. Source: Pharmacognosy Magazine.[1] Relevance: Demonstrates the biological application and isolation of 7-methoxy derivatives, confirming the need for physiologically relevant delivery vehicles.[1] URL:[Link]
Sources
Recrystallization methods for 7-Methoxy-3-phenylcoumarin
Technical Support Center: 7-Methoxy-3-phenylcoumarin Purification
Case ID: REC-7M3PC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary & Chemical Context
Welcome to the technical guide for the purification of This compound (7-Methoxy-3-phenyl-2H-chromen-2-one). As a researcher, you are likely dealing with a compound synthesized via the Perkin reaction (using salicylaldehyde derivatives) or Pechmann condensation.[2]
The Challenge: This molecule possesses a "push-pull" electronic structure. The electron-donating methoxy group at position 7 increases polarity slightly, while the 3-phenyl moiety adds significant lipophilicity and planarity.[1][2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly if the cooling ramp is too aggressive.[2]
The Solution: Our field-validated protocols prioritize thermodynamic control over speed. We utilize solvent systems that balance the solubility of the planar aromatic core with the polar lactone functionality.
Standard Operating Procedures (SOPs)
Method A: Single-Solvent Recrystallization (Recommended First Approach)
Best for: Routine purification of crude material with >85% purity.[1][2]
Solvent System: Absolute Ethanol (EtOH) or Methanol (MeOH).[2] Rationale: Coumarins exhibit a steep solubility curve in hot alcohols, ensuring high recovery upon cooling.[2]
-
Dissolution: Place crude solid in a round-bottom flask. Add minimum boiling Ethanol (~78°C).
-
Tech Note: If the solution is colored (dark yellow/brown), add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Saturation: Boil until clear. If oil droplets form, add slightly more solvent until homogenous.[2]
-
Nucleation: Remove from heat. Allow to cool to room temperature (RT) slowly on a cork ring. Do not use an ice bath immediately.[1][2]
-
Crystallization: Once solid forms at RT, move to 4°C (fridge) for 4-12 hours.
-
Collection: Filter via Buchner funnel. Wash with cold (-20°C) Ethanol.[1]
Method B: Binary Solvent Precipitation (For Stubborn Oils)
Best for: Material that oils out or has high lipophilic impurities.[2]
Solvent System: Dichloromethane (DCM) / Hexanes (or Heptane).[2] Rationale: DCM solubilizes the coumarin perfectly; Hexane acts as the anti-solvent to force lattice formation.
-
Dissolution: Dissolve crude in minimum DCM at Room Temperature.
-
Anti-Solvent Addition: Add Hexane dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.[1][2]
-
Re-solubilization: Add drops of DCM until the solution is just clear again.
-
Evaporation: Cover loosely. Allow slow evaporation of the volatile DCM. As DCM leaves, the ratio of Hexane increases, forcing the coumarin to crystallize.[2]
Visualization: Workflow & Decision Logic
The following diagram outlines the decision process for selecting the correct purification route based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal recrystallization method based on crude solubility behavior.
Troubleshooting Guide (Q&A)
Q1: My compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[2] Essentially, the compound's melting point in the solvent is lower than the temperature at which it saturates.[3]
-
Fix:
-
Re-heat the mixture to redissolve the oil.
-
Add more solvent (approx. 10-20% volume).[1][2] This lowers the saturation concentration, allowing the solution to cool further before hitting the saturation point, ideally below the "oiling" temperature.[2]
-
Seed it: Add a tiny crystal of pure product at the cloud point to provide a template for the lattice.
-
Q2: I have crystals, but they are yellow/brown instead of white/off-white.
-
Diagnosis: Trapped phenolic impurities or oligomers from the synthesis (e.g., oxidized resorcinol).[2]
Q3: The yield is very low (<40%).
-
Diagnosis: The compound is likely too soluble in Ethanol at room temperature.
-
Fix:
-
Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to get a "second crop."
-
Switch to Method B (DCM/Hexane) or use Ethanol/Water .[2] Add water dropwise to the hot ethanol solution until turbidity persists, then cool.
-
Technical Data & Specifications
| Property | Value / Description |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| Melting Point | ~131–132 °C [1] |
| Solubility (Hot) | High: Ethanol, Methanol, Acetone, DCM, Ethyl Acetate |
| Solubility (Cold) | Moderate: Ethanol; Low: Hexane, Water |
| Crystal Habit | Needles or Prisms (Solvent dependent) |
References
-
Matos, M. J., Santana, L., & Uriarte, E. (2012).[2] 3-Phenylcoumarin.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 68(9), o2645.[2] Link
-
Supports: Crystal structure, melting point data, and synthesis context.[2]
-
-
Han, H. M., Lu, C. R., Zhang, Y., & Zhang, D. C. (2005).[2][5] 3-Acetyl-7-methoxycoumarin.[1][2][5] Acta Crystallographica Section E: Structure Reports Online, 61(6), o1864-o1866.[2] Link
-
Bhat, M. A., et al. (2019).[2] Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. International Journal of Multidisciplinary Research. Link
-
Mettler Toledo. Oiling Out in Crystallization. Link
- Supports: Mechanistic explanation of oiling out and troubleshooting str
Sources
Technical Support Center: A Guide to Preventing Degradation of 7-Methoxy-3-phenylcoumarin in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Methoxy-3-phenylcoumarin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability and integrity of this compound in solution. Understanding the chemical liabilities of this compound is paramount for generating reproducible and reliable experimental data. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Instability of this compound
A foundational understanding of the degradation pathways is the first step toward prevention. This compound, like many coumarin derivatives, is susceptible to specific environmental factors that can compromise its structure and function.
Q1: What are the primary pathways for the degradation of this compound in solution?
There are three primary degradation pathways you must be vigilant about: hydrolysis, photodegradation, and oxidation. Each is driven by different experimental conditions.
-
Hydrolysis: The coumarin scaffold contains a lactone (a cyclic ester). This functional group is susceptible to hydrolysis, particularly under alkaline (basic) conditions. The lactone ring opens, forming a carboxylate salt of the corresponding coumarinic acid, which is often inactive or exhibits different properties. This process is pH-dependent and accelerates significantly as the pH increases.[1][2][3][4]
-
Photodegradation: Coumarins are known to be photosensitive.[5] Exposure to light, especially ultraviolet (UV) radiation from ambient laboratory lighting or direct sunlight, can induce photochemical reactions.[6][7] This can lead to the formation of various photoproducts, dimerization, or cleavage of the molecule, altering its efficacy and analytical profile.[8]
-
Oxidation: The molecule can be sensitive to oxidative conditions.[6] The presence of oxidizing agents, dissolved oxygen in the solvent, or exposure to air over extended periods can lead to oxidative degradation. This is a common issue in long-term storage or during assays that generate reactive oxygen species.[1][9]
Caption: Key environmental factors leading to compound degradation.
Section 2: Troubleshooting Guide: Common Scenarios & Solutions
This section addresses common problems encountered during experimentation, providing a logical workflow to diagnose and solve stability issues.
Q2: My compound rapidly loses activity in my aqueous assay buffer. What's happening?
This is a classic sign of hydrolysis. Aqueous solutions, especially at neutral to alkaline pH, are not recommended for storing coumarins for extended periods.[10]
-
Causality: If your buffer has a pH > 7.0, the rate of lactone ring hydrolysis increases dramatically.[1] Many biological assays are run at physiological pH (~7.4), creating a challenging environment for coumarin stability.
-
Immediate Solution: Prepare your aqueous working solutions fresh from a concentrated organic stock immediately before each experiment. Do not store aqueous solutions for more than a single workday.[10]
-
Validation Step: Run a time-course experiment. Prepare a batch of your compound in the assay buffer and measure its concentration or activity at t=0, 1h, 2h, and 4h using a stability-indicating method like HPLC. This will define the viable experimental window.
Q3: I'm observing a new, unexpected peak in my HPLC analysis after leaving my solution on the bench. What could it be?
This strongly suggests photodegradation. Standard laboratory fluorescent lighting emits a broad spectrum of light that can be sufficient to degrade sensitive compounds over several hours.
-
Causality: The energy from absorbed photons can promote the coumarin molecule to an excited state, leading to irreversible chemical reactions.[5]
-
Immediate Solution: Protect all solutions containing this compound from light. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
-
Validation Step: Prepare two identical solutions. Expose one to normal lab bench lighting for 4-6 hours and keep the other completely dark in a drawer or wrapped in foil. Analyze both by HPLC. The appearance of new peaks or a reduction in the parent peak area in the light-exposed sample confirms photosensitivity.
Q4: My stock solution in DMSO has changed color and shows degradation peaks. I stored it at -20°C, what went wrong?
While DMSO is an excellent solvent for stock solutions, improper handling can still lead to degradation.[10] The two most likely culprits are repeated freeze-thaw cycles or oxidation.
-
Causality:
-
Freeze-Thaw: Each freeze-thaw cycle can introduce atmospheric moisture into the solution, which can facilitate micro-scale degradation over time. It can also cause the compound to fall out of solution and then re-dissolve, which can be stressful to the molecule. It is highly recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles.[11]
-
Oxidation: If the vial was not sealed tightly, or if the DMSO was not of a high purity (anhydrous), dissolved oxygen could slowly oxidize the compound, even at low temperatures.
-
-
Immediate Solution: Discard the degraded stock. Prepare a new stock solution using high-purity, anhydrous DMSO. It is good practice to purge the solvent of choice with an inert gas like argon or nitrogen before dissolving the compound.[10]
-
Best Practice: Aliquot the new stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes both freeze-thaw cycles and exposure to atmospheric oxygen and moisture. Store at -20°C or, for maximum longevity, at -80°C.[11]
Caption: A decision tree for troubleshooting common degradation issues.
Section 3: Best Practices for Preparation and Storage
Adhering to strict preparation and storage protocols is the most effective strategy to ensure the long-term integrity of your this compound.
Protocol 3.1: Preparation of Stable Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for high solubility.[10]
-
Inert Atmosphere: For maximum stability, gently bubble an inert gas (argon or nitrogen) through the solvent for 5-10 minutes to remove dissolved oxygen before adding the compound.
-
Dissolution: Accurately weigh the solid this compound and add it to the desired volume of deoxygenated solvent to create a concentrated stock (e.g., 10-20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in high-quality, low-binding polypropylene or amber glass vials. The volume of each aliquot should be appropriate for a single experiment.
-
Sealing: Tightly seal the vials, using caps with inert liners (e.g., Teflon) if available.
Protocol 3.2: Preparation of Aqueous Working Solutions
-
Timing: Prepare aqueous solutions immediately prior to use. These solutions are not stable and should not be stored.[10]
-
Buffer Preparation: Ensure your aqueous buffer (e.g., PBS) is prepared, pH-adjusted, and filtered before use.
-
Dilution: Quickly thaw a single aliquot of the organic stock solution. Perform a serial dilution into your aqueous buffer to achieve the final desired concentration. Ensure rapid and thorough mixing to prevent precipitation.
-
Usage: Use the freshly prepared aqueous solution in your experiment without delay. Discard any unused portion.
Protocol 3.3: Long-Term Storage
Proper storage is non-negotiable for maintaining compound viability.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed container, protected from light. | Stable for ≥4 years under these conditions.[10] Prevents degradation from moisture and light. |
| Stock Solution | Store aliquots at -20°C for short-term (<1 year) or -80°C for long-term (1-2 years).[11] | Lower temperatures drastically slow down chemical degradation processes. Aliquoting prevents freeze-thaw damage.[11] |
| Container | Amber glass vials or opaque polypropylene tubes. | Prevents exposure to light, a primary degradation pathway. |
| Atmosphere | Tightly sealed vials, ideally with an inert gas overlay. | Minimizes exposure to atmospheric oxygen and moisture. |
Section 4: Advanced Stability Testing Protocol
For regulatory submissions or when establishing a new assay, a forced degradation study is essential to understand the compound's stability limits under your specific conditions. This protocol provides a framework for a self-validating study.
Protocol 4.1: A Practical Guide to Performing a Forced Degradation Study
Objective: To identify the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Prepare a Master Solution: Create a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the master solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the master solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the master solution with 3% hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Expose the master solution in a clear vial to a photostability chamber or direct sunlight.
-
Control: Keep the master solution under normal conditions, protected from light.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours). The photolytic sample should be at ambient temperature.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.[12]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Data Recording Table:
| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | Observations (New Peaks, etc.) |
| Control | 48h / 40°C | ||
| 0.1 M HCl | 48h / 40°C | ||
| 0.1 M NaOH | 48h / 40°C | ||
| 3% H₂O₂ | 48h / 40°C | ||
| Light Exposure | 48h / Ambient |
Section 5: Frequently Asked Questions (FAQ)
Q5: What is the optimal pH range for working with this compound?
To minimize hydrolysis, a slightly acidic to neutral pH range (pH 4-7) is recommended for short-term experiments. Avoid alkaline conditions (pH > 7.5) whenever possible.
Q6: Can I freeze-thaw my DMSO stock solution?
It is strongly discouraged. Repeated freeze-thaw cycles are a common source of compound degradation. Always aliquot your stock solution into single-use volumes.[11]
Q7: Which analytical method is best for detecting degradation?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is the gold standard.[2][13] It can separate the parent compound from its degradation products and provide quantitative data, making it a "stability-indicating" method.
Q8: Are there any incompatible reagents I should avoid?
Avoid strong bases (e.g., NaOH, KOH), strong oxidizing agents (e.g., peroxides, permanganates), and strong reducing agents. Also, be mindful of reactive nucleophiles that could potentially attack the lactone ring.
References
-
Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link]
-
Wesseler, M., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry, 7(12), 2533–2544. [Link]
-
ResearchGate. (2025). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. [Link]
-
Kaitsas, F., et al. (2024). Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1. Advanced Materials. [Link]
-
Sashidhara, K. V., et al. (2010). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 2(4), 284-293. [Link]
-
Universidade de Lisboa. (n.d.). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. [Link]
-
El-Seedi, H. R., et al. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 26(19), 5945. [Link]
-
Kaushik, N. K., et al. (1979). Photosensitization by coumarin derivatives. British Journal of Dermatology, 101(5), 545-549. [Link]
-
Abu-Eittah, R. H., & El-Tawil, B. A. H. (1985). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Canadian Journal of Chemistry, 63(6), 1173-1178. [Link]
-
ResearchGate. (n.d.). (a) Coumarin degradation ( ) and OH radical production ( ) using 0.5.... [Link]
-
Pinto, D. C. G. A., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6828. [Link]
-
Scientific Research Publishing. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
ResearchGate. (2022). What are the techniques that can be use to purify coumarins?. [Link]
-
University of Groningen. (n.d.). 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. [Link]
-
OUCI. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 4. Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Phenylcoumarin Bioavailability Optimization
Welcome to the 3-Phenylcoumarin (3-PC) Optimization Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The 3-Phenylcoumarin Challenge
You are likely here because your 3-phenylcoumarin scaffold—while showing promising pharmacological potential (MAO-B inhibition, antioxidant activity, or anticancer properties)—is failing in aqueous environments.
The core issue is the 3-phenyl ring .[1] Unlike simple coumarins, this moiety increases lipophilicity (LogP > 3.5) and introduces steric bulk that complicates standard formulation. This guide addresses the three critical bottlenecks: Solubility , Nano-encapsulation , and Metabolic Stability .
Module 1: The Solubility & Complexation Desk
Objective: Overcoming the "Brick Dust" nature of 3-PCs using Supramolecular Hosts.
Troubleshooting Guide: Cyclodextrin (CD) Complexation
User Query: "I tried complexing my 3-phenylcoumarin derivative with
Diagnostic & Solution: The persistence of a melting endotherm in Differential Scanning Calorimetry (DSC) indicates that true inclusion has not occurred ; you likely have a physical mixture.
-
The Steric Mismatch: The 3-phenyl group creates a "T-shaped" or twisted geometry relative to the coumarin core (depending on the rotatable bond). This bulk often prevents deep insertion into the native
-CD cavity. -
The Fix: Switch to Hydroxypropyl-
-Cyclodextrin (HP- -CD) or Randomly Methylated -CD (RAMEB) . The substituents on these derivatives expand the cavity flexibility and disrupt the hydrogen bonding network of the CD, increasing solubility. -
Process Change: Kneading is often insufficient for highly hydrophobic 3-PCs. Switch to the Co-evaporation or Freeze-Drying method to force molecular interaction.
Standard Operating Procedure: Phase Solubility Study
Use this protocol to determine the stability constant (
| Step | Action | Critical Parameter |
| 1 | Preparation | Add excess 3-PC to vials containing increasing concentrations of HP- |
| 2 | Equilibration | Shake at 25°C for 72 hours. Protect from light (coumarins are photosensitive). |
| 3 | Filtration | Filter through a 0.45 µm PVDF membrane (avoid nylon, which binds coumarins). |
| 4 | Quantification | Analyze filtrate via HPLC-UV (typically |
| 5 | Calculation | Plot Solubility ( |
Module 2: The Nano-Engineering Desk
Objective: Encapsulation in PLGA Nanoparticles for Controlled Release.
Troubleshooting Guide: Low Entrapment Efficiency
User Query: "I am using the single emulsion (O/W) solvent evaporation method with PLGA. My particle size is perfect (150 nm), but my Entrapment Efficiency (EE) is stuck at 15-20%. How do I increase loading?"
Diagnostic & Solution: 3-Phenylcoumarins are small molecules that can rapidly diffuse out of the embryonic polymeric droplets into the aqueous phase during solvent evaporation, especially if the organic solvent is partially water-miscible (like acetone).
-
Modify the Solvent System: Switch from pure acetone to a Dichloromethane (DCM):Acetone (3:1) blend. DCM is immiscible with water, locking the drug inside the droplet more effectively.
-
pH Adjustment: If your derivative has ionizable groups (e.g., a hydroxyl at C7 or C4'), adjust the aqueous phase pH to keep the molecule in its non-ionized state. Ionized forms partition into the water phase, killing your EE.
-
Increase Polymer Concentration: Increase the PLGA concentration in the organic phase. Higher viscosity slows drug diffusion.
Workflow: Optimized Nanoprecipitation for 3-PCs
The following diagram outlines the optimized workflow to maximize entrapment of hydrophobic coumarins.
Caption: Optimized Nanoprecipitation workflow. Critical control points are the injection rate and surfactant concentration (PVA) to prevent aggregation.
Module 3: The ADME & Stability Desk
Objective: Improving Metabolic Stability (Microsomal Clearance).
FAQ: Rapid Metabolism
User Query: "My lead 3-phenylcoumarin is potent in vitro (IC50 < 50 nM for MAO-B), but it disappears in liver microsomes (
Expert Insight: The 3-phenylcoumarin scaffold is a prime target for Cytochrome P450 enzymes.
-
The Soft Spot: The 4'-position on the phenyl ring and the 7-position on the coumarin core are highly susceptible to hydroxylation.
-
The Solution (Molecular Design):
-
Block Metabolism: Replace the 4'-H with a Fluorine or Chlorine atom. Halogens block hydroxylation while maintaining lipophilicity.
-
Steric Shielding: Introduce a methyl group at position 6 or 8 on the coumarin ring to sterically hinder CYP approach.
-
Logic Pathway: Bioavailability Decision Tree
Use this logic flow to select the correct enhancement strategy based on your compound's specific failure mode.
Caption: Decision matrix for selecting the optimal bioavailability enhancement strategy based on physicochemical and metabolic data.
References
-
Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules.[2][3][4][5][6][7][8][9][10][11][12]
-
Vina, D., et al. (2012). 3-Phenylcoumarins as potent and selective MAO-B inhibitors: Synthesis, pharmacological evaluation and docking studies. ChemMedChem.
-
Sahoo, S. K., et al. (2011). PLGA nanoparticles improve the oral bioavailability of curcumin in rats: characterizations and mechanisms.[13] Journal of Agricultural and Food Chemistry.
-
Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Araújo, D., et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces.[14]
Sources
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. 3-Phenylcoumarin - Wikipedia [en.wikipedia.org]
- 3. A new series of 3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Theoretical and experimental study of the inclusion complexes of the 3-carboxy-5,6-benzocoumarinic acid with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of PLGA Nanoparticles Encapsulated with Fluorescent Probe Coumarin-6 | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PLGA nanoparticles improve the oral bioavailability of curcumin in rats: characterizations and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Efficacy of 7-Methoxy-3-phenylcoumarin Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The strategic placement of a methoxy group at the 7-position often enhances bioavailability and potency, making 7-Methoxy-3-phenylcoumarin a critical starting point for analog development. This guide provides a comparative analysis of the in vivo efficacy of various analogs, focusing primarily on their anticancer and anti-inflammatory properties. We synthesize data from preclinical animal models, detail the rigorous experimental methodologies required for their evaluation, and provide insights into the underlying mechanisms of action. This document is intended to serve as a practical resource for researchers aiming to navigate the preclinical development of this promising class of compounds.
The 3-Phenylcoumarin Scaffold: A Versatile Core in Drug Discovery
The coumarin nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1] When functionalized with a phenyl group at the 3-position, the resulting scaffold gains unique steric and electronic properties that facilitate interactions with a diverse range of biological targets.[1] These compounds have been extensively explored for anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[1]
The introduction of a methoxy group, particularly at the C7 position, is a common medicinal chemistry strategy. This modification can improve metabolic stability and lipophilicity, which often translates to enhanced oral bioavailability and better in vivo performance.[2] The methoxy group's electron-donating nature can also modulate the electronic landscape of the entire molecule, fine-tuning its binding affinity for specific protein targets.[3] Consequently, developing analogs from the this compound core is a rational approach to optimize potency, selectivity, and overall drug-like properties.
Comparative In Vivo Efficacy Analysis
The true potential of a drug candidate is ultimately determined by its performance in a living system. The following sections compare the in vivo efficacy of selected this compound analogs and related derivatives across key therapeutic areas, with data summarized for clarity.
Anticancer Activity
The anticancer potential of coumarin derivatives is a major focus of research.[4] In vivo studies are critical to validate in vitro findings, assessing a compound's ability to reduce tumor growth in a complex biological environment. Key models include the Ehrlich Ascites Carcinoma (EAC) model, a rapid screening tool, and human tumor xenograft models, which provide more clinically relevant data.
| Compound ID | Analog Description | Animal Model | Dose & Route | Key Efficacy Results | Reference |
| UMB-07 | 7-isopentenyloxycoumarin | Ehrlich Ascites Carcinoma (Mouse) | 25 & 50 mg/kg (i.p.) | Significant reduction in tumor volume and total viable cancer cells.[5] | [5] |
| Compound 2 | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Xenograft (Mouse) | 1.0 mg/kg | Inhibited tumor growth by 62%.[6] | [6] |
| Compound 5f | 7,8-diacetoxy-3-(4-methylsulfonylphenyl)coumarin | Prostate Cancer (in vivo data suggested by mechanism) | Not Specified | Induces apoptosis via oxidative stress by consuming glutathione.[7][8] | [7][8] |
Expert Insights: The data highlights that modifications at the 7-position, such as extending the alkoxy chain (UMB-07), can yield potent antitumor effects.[5] Furthermore, more complex heterocyclic fusions incorporating the methoxy-phenyl motif (Compound 2) can lead to highly potent vascular-disrupting agents with efficacy at very low doses.[6] These results underscore the chemical tractability and therapeutic potential of the core scaffold.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[3]
| Compound ID | Analog Description | Animal Model | Dose & Route | Key Efficacy Results | Reference |
| 3-PD-5lipo | 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin | Acute Joint Inflammation (Rat) | 1.5 mg/kg (i.p.) | Diminished joint edema and reduced infiltration of total leukocytes and neutrophils.[9] | [9] |
| Compound 5 | 3-(3-Bromophenyl)-7-acetoxycoumarin | (TRPA1 Inhibition Assay) | In vitro data | Showed potential as a TRPA1 antagonist, a target for treating pain and inflammation.[10] | [10] |
Expert Insights: The efficacy of 3-PD-5lipo at a low dose demonstrates that 3-phenylcoumarins can potently modulate inflammatory pathways in vivo.[9] The mechanism often involves reducing neutrophil infiltration, a critical event in the early stages of acute inflammation.[9] Newer research into TRPA1 antagonism suggests a promising new avenue for developing non-opioid analgesics and anti-inflammatory drugs from this scaffold.[10][11]
Key In Vivo Experimental Protocols & Methodologies
Scientific integrity rests on robust and reproducible methodologies. The protocols detailed below are foundational for evaluating the in vivo efficacy of novel therapeutic agents.
Subcutaneous Xenograft Mouse Model for Anticancer Efficacy
This model is a cornerstone of preclinical oncology, used to assess a compound's ability to inhibit the growth of human tumors in an immunodeficient mouse.
Causality Behind Experimental Choices:
-
Animal Model: Nude mice (athymic) or other immunodeficient strains (e.g., NSG) are used because their compromised immune system prevents the rejection of implanted human tumor cells.[12]
-
Cell Preparation: Cells must be harvested during the logarithmic growth phase to ensure high viability and tumorigenicity.[4] Using a 50:50 mixture of cell suspension and Matrigel can improve engraftment for challenging cell lines by providing an extracellular matrix scaffold.[13]
-
Injection Site: The flank is the preferred site for subcutaneous injection as it allows for easy and accurate tumor measurement without interfering with the animal's mobility.[13]
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) under sterile conditions. Harvest cells at 80-90% confluency using trypsin.
-
Cell Preparation for Injection: Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Resuspend the cell pellet to a final concentration of 5-10 x 10⁶ cells per 100 µL.
-
Animal Handling & Injection: Anesthetize the mouse (e.g., using isoflurane). Shave the right flank and sterilize the area with an alcohol wipe.
-
Injection: Using a 23-25 gauge needle, gently lift the skin and insert the needle into the subcutaneous space.[13] Slowly inject 100-200 µL of the cell suspension.[13] Hold the needle in place for 5-10 seconds before withdrawing to prevent leakage.[12]
-
Monitoring: Return mice to their cages and monitor them daily.[4] Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.[6]
-
Treatment & Measurement: Administer the this compound analog or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (width² x length)/2).[6] Monitor body weight and overall animal health as indicators of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them for final analysis.
Self-Validation: This protocol is self-validating through the inclusion of a vehicle-treated control group, against which the efficacy of the test compound is measured. A positive control group treated with a standard-of-care chemotherapy agent (e.g., cisplatin) is also highly recommended to validate the model's responsiveness.
Diagram: Subcutaneous Xenograft Workflow
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin analogs.
Conclusion & Future Directions
The this compound scaffold is a validated starting point for the development of potent in vivo active agents. The comparative data demonstrates that strategic derivatization can yield compounds with significant anticancer and anti-inflammatory efficacy at low milligram-per-kilogram doses in relevant animal models.
Future research should focus on:
-
Comprehensive ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is essential to identify candidates with favorable drug-like properties.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating the compound's concentration in plasma and tumor tissue with its biological effect over time is critical for optimizing dosing regimens.
-
Exploration of Novel Analogs: There remains significant scope for synthesizing novel analogs with improved potency and selectivity, potentially targeting other pathways implicated in disease, such as monoamine oxidases (MAOs) for neurodegenerative disorders.
By integrating robust in vivo testing with detailed mechanistic studies, the full therapeutic potential of this versatile chemical class can be realized.
References
-
Thakur, A., et al. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. National Center for Biotechnology Information. Available at: [Link]
-
Gomes, H., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. National Center for Biotechnology Information. Available at: [Link]
-
de Oliveira, M. R., et al. (2020). Immunomodulating action of the 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin in neutrophils from patients with rheumatoid arthritis and in rats with acute joint inflammation. ResearchGate. Available at: [Link]
-
Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. OUCI. Available at: [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.es. Available at: [Link]
-
Li, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Taylor & Francis Online. Available at: [Link]
-
Lima, M. D., et al. (2020). Coumarin derivative 7-isopentenyloxycoumarin induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. ResearchGate. Available at: [Link]
-
National Cancer Institute. (2018). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. cancer.gov. Available at: [Link]
-
Sallomy, C., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Publications. Available at: [Link]
-
Wang, T. (2024). How to do tumor mouse model properly? ResearchGate. Available at: [Link]
-
Xia, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, D., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. Available at: [Link]
-
Sallomy, C., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ResearchGate. Available at: [Link]
-
Syafi’ie, M. F. H., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. mdpi.com. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). inotivco.com. Available at: [Link]
-
Sawant, S. H. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available at: [Link]
-
Rauhamäki, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PubMed. Available at: [Link]
-
Zhang, D., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. inotiv.com [inotiv.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajrrhe.com [journalajrrhe.com]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Methoxy-3-phenylcoumarin and Isoflavones: Biological Activity, Mechanisms, and Therapeutic Potential
Introduction
In the landscape of natural product chemistry and drug discovery, coumarins and isoflavones represent two prominent classes of benzopyrone derivatives, lauded for their diverse and potent biological activities. While structurally related, the nuanced differences in their scaffolds give rise to distinct pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of 7-methoxy-3-phenylcoumarin, a representative of the promising 3-phenylcoumarin scaffold, and the well-researched soy isoflavones, primarily genistein and daidzein.
This analysis moves beyond a simple cataloging of effects, delving into the underlying mechanisms of action, supported by experimental data. We aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their comparative antioxidant, anti-inflammatory, and anticancer properties, thereby informing future research and therapeutic development.
Structural Framework: A Tale of Two Scaffolds
At their core, both 3-phenylcoumarins and isoflavones share a benzopyrone nucleus. The critical distinction lies in the attachment point of the phenyl ring to the pyrone core. In isoflavones, the phenyl group is attached at the C3 position of a chroman skeleton, whereas in 3-phenylcoumarins, it is attached at the C3 position of a chromone ring. This seemingly minor isomeric difference profoundly influences their three-dimensional shape, electronic properties, and ultimately, their interaction with biological targets.
-
This compound: Belongs to the neoflavonoid class. The methoxy group at the C7 position and the phenyl ring at C3 are key determinants of its activity.
-
Isoflavones (Genistein and Daidzein): These are classic isoflavonoids, characterized by hydroxyl groups on the phenyl and benzopyrone rings.[1] These hydroxyl groups are crucial for their antioxidant and estrogen receptor-binding activities.
Comparative Analysis of Biological Activities
Antioxidant Activity
Oxidative stress is a key pathological driver in numerous diseases. The ability of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential.
This compound and Related Scaffolds: The antioxidant capacity of coumarins is heavily influenced by the substitution pattern on the benzopyrone ring, particularly the presence and position of hydroxyl groups.[2] While the 7-methoxy substitution contributes to the molecule's overall electronic properties, the direct radical scavenging activity is often more pronounced in hydroxylated analogs.[2] However, conjugates of 3-phenylcoumarins have demonstrated a significant ability to reduce intracellular ROS formation and protect cells from hydrogen peroxide (H₂O₂)-induced damage.[3]
Isoflavones (Genistein and Daidzein): Isoflavones, particularly their metabolites, are potent antioxidants.[4] Studies have demonstrated their efficacy in various in vitro assays, including the oxygen radical absorbance capacity (ORAC) assay and inhibition of low-density lipoprotein (LDL) oxidation.[4] The antioxidant activity of isoflavones like genistein and daidzein is well-documented, though it can be influenced by environmental factors such as pH.[5] Their metabolites, formed after ingestion, often exhibit even higher antioxidant activity than the parent compounds.[4]
Comparative Summary: Direct comparative data is scarce. However, based on mechanistic principles, the hydroxylated structures of isoflavones like genistein and daidzein are inherently better equipped for direct free radical scavenging than their methoxylated coumarin counterparts. The antioxidant activity of this compound is more likely linked to its ability to modulate intracellular redox signaling pathways rather than direct scavenging.
| Compound/Class | Assay | Result | Reference |
| 3-Phenylcoumarin Conjugate | Intracellular ROS | Significant reduction of H₂O₂-induced ROS | [3] |
| Genistein Metabolites | ORAC, LDL Oxidation | High antioxidant activity, often exceeding controls | [4] |
| Daidzein Metabolites | ORAC, LDL Oxidation | High antioxidant activity | [4] |
| Genistein | ABTS | Antioxidant activity decreases at higher pH | [5] |
Anti-inflammatory Activity
Chronic inflammation underlies a vast array of pathologies, from arthritis to neurodegenerative diseases. The modulation of key inflammatory pathways is a critical therapeutic goal.
This compound and Related Scaffolds: 7-methoxycoumarin has been shown to be effective against inflammatory pain.[6] Its mechanism involves the inhibition of cyclooxygenases (COXs), leading to a decrease in thromboxane B2 (TXB2) production.[6] Furthermore, it can inhibit the degranulation of mast cells, a critical event in allergic and inflammatory responses.[6] Studies on structurally similar compounds, like 4-hydroxy-7-methoxycoumarin, provide deeper mechanistic insight. This analog significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[7][8] This effect is achieved through the suppression of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and JNK.[7][8]
Isoflavones (Genistein and Daidzein): Isoflavones are well-established anti-inflammatory agents.[9] Genistein, in particular, exerts strong anti-inflammatory effects by inhibiting multiple signaling pathways, including NF-κB, and reducing the production of pro-inflammatory mediators like iNOS and various cytokines.[10] Both genistein and daidzein can dose-dependently suppress NO production in macrophages.[9] Interestingly, certain derivatives of isoflavones, such as 8-prenyl daidzein and 8-prenyl genistein, have been found to be even more potent in repressing inflammatory responses in macrophages by inhibiting NF-κB activation via the MAPK pathway.[11]
Comparative Summary: Both this compound and isoflavones target the central NF-κB and MAPK signaling pathways , which are master regulators of inflammation. Both classes effectively reduce the production of key inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines. While both are potent, the breadth of research on isoflavones, particularly genistein, provides a more comprehensive picture of their anti-inflammatory prowess across a wider range of models. [10]
Signaling Pathway: NF-κB and MAPK Inhibition
Caption: Inhibition of inflammatory pathways by coumarins and isoflavones.
Anticancer Activity
The search for novel anticancer agents is a driving force in medicinal chemistry. Both coumarins and isoflavones have demonstrated significant potential in this arena.
This compound and Related Scaffolds: The 3-phenylcoumarin scaffold is recognized as a "privileged structure" in medicinal chemistry for its broad therapeutic potential, including anticancer effects.[3] 7-methoxycoumarin has been investigated as a potential anti-leukemia agent.[12] The anticancer mechanisms of coumarin derivatives are diverse and include the induction of apoptosis (programmed cell death), modulation of critical signaling pathways like PI3K/Akt/mTOR, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[13] Specifically, novel 8-methoxycoumarin-3-carboxamides have shown potent cytotoxicity against liver cancer cells by interfering with DNA replication, inducing cell cycle arrest, and triggering apoptosis.[14]
Isoflavones (Genistein and Daidzein): Isoflavones, especially genistein, are among the most studied natural compounds for cancer prevention and treatment.[15] Their anticancer effects are multifaceted. Genistein is a known tyrosine kinase inhibitor, a class of enzymes often overactive in cancer cells.[16] It can inhibit angiogenesis, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[17][18] The mechanisms involve modulating the levels of cell cycle proteins like cyclin A and B1 and increasing inhibitors like p21.[17] Isoflavones can also interact with estrogen receptors, which is particularly relevant in hormone-dependent cancers like breast and prostate cancer.[19] However, it is important to note that the effects can be complex; for instance, some research suggests that while genistein may prevent metastasis, daidzein could potentially promote it under certain conditions, highlighting the need for careful, compound-specific evaluation.[20]
Comparative Summary: Both compound classes exhibit robust, multi-target anticancer activity. Genistein's role as a tyrosine kinase inhibitor gives it a well-defined and potent mechanism of action against various cancer cell signaling pathways.[18] 3-phenylcoumarins are highly versatile, with derivatives being developed to target specific pathways like VEGFR2 in angiogenesis and DNA replication. The choice between these scaffolds would depend on the specific cancer type and the desired molecular target.
| Compound/Class | Cancer Type (Example) | Key Mechanism of Action | Reference |
| 7-Methoxycoumarin | Leukemia (in vitro) | Potential cytotoxicity | [12] |
| 8-Methoxycoumarin deriv. | Liver Cancer (in vitro) | Cell cycle arrest, apoptosis, DNA damage | [14] |
| Genistein | Bladder, Breast, Prostate | Tyrosine kinase inhibition, apoptosis, anti-angiogenesis | [18] |
| Daidzein | Prostate Cancer | Antiproliferative and apoptotic effects | [21] |
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for key assays used to evaluate the activities discussed.
Workflow: In Vitro Bioactivity Screening
Caption: A typical workflow for screening natural products.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. This is a foundational test for antioxidant capacity.
-
Methodology:
-
Preparation of Reagents: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (e.g., this compound, genistein) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. A blank well should contain 100 µL of methanol and 100 µL of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against compound concentration.
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This cell-based assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide (LPS). NO is measured indirectly by quantifying its stable breakdown product, nitrite, using the Griess reagent.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its targets before the inflammatory stimulus is applied.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of the test compound. Include wells with untreated cells (negative control) and cells treated only with LPS (positive control).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine).
-
Incubation and Reading: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples. The percentage inhibition of NO production is calculated relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Conclusion and Future Directions
This comparative guide demonstrates that both this compound and the isoflavones genistein and daidzein are pharmacologically potent scaffolds with significant therapeutic potential.
-
Isoflavones , particularly genistein, are powerful, multi-target agents with well-documented antioxidant, anti-inflammatory, and anticancer properties. Their activity as tyrosine kinase inhibitors and modulators of estrogen receptors makes them particularly compelling for cancer research.
-
This compound and its related scaffold represent a highly versatile platform for medicinal chemistry. While perhaps less potent as a direct antioxidant compared to hydroxylated isoflavones, its derivatives show strong and specific inhibitory effects on key inflammatory and cancer signaling pathways, such as NF-κB, MAPK, and VEGFR2.
The evidence suggests that neither class is universally superior; rather, their strengths are context-dependent. The choice of scaffold for drug development should be guided by the specific disease pathology and the molecular target of interest.
Future research should focus on direct, head-to-head comparative studies under standardized assay conditions to provide more definitive quantitative comparisons. Furthermore, exploring hybrid molecules that combine the structural features of both 3-phenylcoumarins and isoflavones could yield novel compounds with enhanced potency and synergistic activities. As we continue to unravel the complex biology of these fascinating molecules, they will undoubtedly remain a rich source of inspiration for the development of next-generation therapeutics.
References
-
Anti‑nociceptive Effect of 7‑methoxy Coumarin from Eupatorium Triplinerve vahl (Asteraceae). Pharmacognosy Magazine. 6
-
Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. ResearchGate. 12
-
Soy Isoflavones Have an Antiestrogenic Effect and Alter Mammary Promoter Hypermethylation in Healthy Premenopausal Women. National Institutes of Health (NIH). 19
-
Antioxidant activity of isoflavones and their major metabolites using different in vitro assays. PubMed. 4
-
3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. National Center for Biotechnology Information (NCBI). 3
-
4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. ResearchGate. 7
-
Thermal stability of genistein and daidzein and its effect on their antioxidant activity. PubMed. 5
-
Anti-inflammatory activity of 6-O-phospho-7-hydroxycoumarin in LPS-induced RAW 264.7 cells. Korea Science. 22
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. MDPI. 23
-
Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment. National Center for Biotechnology Information (NCBI). 17
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. National Center for Biotechnology Information (NCBI). 24
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. ResearchGate. 25
-
Isoflavonoids – an overview of their biological activities and potential health benefits. National Institutes of Health (NIH). 15
-
The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained. No-BS-Beauty. 18
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. 13
-
4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. National Institutes of Health (NIH). 8
-
Genistein: A Review on its Anti-Inflammatory Properties. National Center for Biotechnology Information (NCBI). 10
-
Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. National Center for Biotechnology Information (NCBI). 26
-
Isoflavones - Mechanism of Action and Impact on Breast Cancer Risk. National Center for Biotechnology Information (NCBI). 27
-
Genistein and Daidzein Induce Cell Proliferation and Their Metabolites Cause Oxidative DNA Damage in Relation to Isoflavone-Induced Cancer of Estrogen-Sensitive Organs. ACS Publications. 28
-
Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. National Center for Biotechnology Information (NCBI). 14
-
Studies on Coumarins and Coumarin-Related Compounds to Determine their Therapeutic Role in the Treatment of Cancer. SciSpace. 16
-
Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. 29
-
Isoflavones: Anti-Inflammatory Benefit and Possible Caveats. MDPI. 9
-
The Physiological Actions of Isoflavone Phytoestrogens. Institute of Experimental Endocrinology, Slovak Academy of Sciences. 30
-
7-Farnesyloxycoumarin Exerts Anti-cancer Effects on a Prostate Cancer Cell Line by 15-LOX-1 Inhibition. ResearchGate. 31
-
8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. PubMed. 11
-
Soy isoflavones genistein prevents while daidzein promotes metastatic breast cancer progression. AACR Publications. 20
-
Genistein, daidzein, and their .beta.-glycoside conjugates: antitumor isoflavones in soybean foods from American and Asian diets. ACS Publications. 32
-
Comparative study of isoflavones in wild and cultivated soybeans as well as bean products by high-performance liquid chromatography coupled with mass spectrometry and chemometric techniques. ResearchGate. 33
-
Higher Reactive Potential of Bioactive Isoflavonoid Genistein over Daidzein Established through Density Functional Studies: Endorsing the Phytoestrogenic Role. ResearchGate. 34
-
Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. PubMed. 35
-
Genistein and Daidzein: Different Molecular Effects on Prostate Cancer. Anticancer Research. 36
-
Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas. National Center for Biotechnology Information (NCBI). 37
-
Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies. MDPI. 38
-
Soy Isoflavones. Linus Pauling Institute, Oregon State University. 39
-
A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. 40
-
Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. 41
-
Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. ChemRxiv. 2
-
Isoflavone. Wikipedia. 1
-
Anticancer effects of daidzein, genistein and soy extracts on human prostate cancer cells. University of Delaware. 21
-
Daidzein Is a More Bioavailable Soymilk Isoflavone than Is Genistein in Adult Women. The Journal of Nutrition. 42
-
Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate. 43
Sources
- 1. Isoflavone - Wikipedia [en.wikipedia.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on Coumarins and Coumarin-Related Compounds to Determine their Therapeutic Role in the Treatment of Cancer (2004) | Aoife Lacy | 643 Citations [scispace.com]
- 17. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Science of Soy Isoflavones: Genistein, Daidzein, and Equol Explained [fermentedsoyresearch.com]
- 19. Soy Isoflavones Have an Antiestrogenic Effect and Alter Mammary Promoter Hypermethylation in Healthy Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Anticancer effects of daidzein, genistein and soy extracts on human prostate cancer cells [udspace.udel.edu]
- 22. Anti-inflammatory activity of 6-O-phospho-7-hydroxycoumarin in LPS-induced RAW 264.7 cells -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 23. mdpi.com [mdpi.com]
- 24. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isoflavones - Mechanism of Action and Impact on Breast Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. biomed.cas.cz [biomed.cas.cz]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. ar.iiarjournals.org [ar.iiarjournals.org]
- 37. Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. Soy Isoflavones | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 40. derpharmachemica.com [derpharmachemica.com]
- 41. mdpi.com [mdpi.com]
- 42. researchgate.net [researchgate.net]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Senior Application Scientist's Guide to Validating the Cytotoxicity of 7-Methoxy-3-phenylcoumarin in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cytotoxic potential of 7-Methoxy-3-phenylcoumarin. Moving beyond a simple procedural outline, this document emphasizes the causal logic behind experimental choices, establishing a self-validating system for robust and reliable data generation. We will compare the performance of this novel compound against established standards and explore mechanistically distinct assays to build a holistic understanding of its anticancer activity.
Introduction: The Therapeutic Promise of Coumarins
Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds renowned for their diverse pharmacological properties.[1] Within this family, derivatives featuring methoxy and phenyl substitutions have garnered substantial interest for their potential as anticancer agents.[2][3] The methoxy group, in particular, can enhance cytotoxic activity by facilitating binding to protein targets and activating downstream signaling pathways that lead to cell death.[2] This guide focuses on this compound, a promising candidate whose efficacy must be systematically validated. Our objective is to delineate a rigorous, multi-assay approach to not only quantify its cytotoxicity but also to benchmark its performance and probe its mechanism of action.
Chapter 1: The Cornerstone of Validation - A Multi-Assay Approach to Cytotoxicity
A frequent application of cell culture is the cytotoxicity assay, where cells are exposed to a test compound to measure the number of viable cells compared to controls.[4] Relying on a single assay is insufficient as it provides only one perspective on cell health. A robust validation strategy employs multiple assays that measure different cellular parameters. This approach mitigates the risk of compound interference and provides a more complete picture, distinguishing between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects.
Here, we compare two foundational assays: one measuring metabolic activity and the other assessing membrane integrity.
-
MTT Assay (Metabolic Viability): This colorimetric assay is a cornerstone for evaluating cell viability. Its principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals, and the intensity of the color, measured spectrophotometrically, is directly proportional to the number of metabolically active, viable cells.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme present in most cell types.[5] Upon damage to the plasma membrane—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the cell culture medium.[5][6] The LDH assay quantifies this extracellular enzyme activity through a coupled enzymatic reaction that results in a measurable colorimetric or fluorescent signal.[6][7] The magnitude of the signal corresponds to the extent of cell lysis.
Comparative Analysis of Primary Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial metabolic activity. | Measures release of cytosolic LDH due to membrane damage.[5][6] |
| Cell State Detected | Primarily cell viability. A decrease can indicate cytotoxicity or cytostasis.[4] | Primarily cytotoxicity (necrosis or late apoptosis).[8] |
| Advantages | High-throughput, cost-effective, well-established.[9] | Measures a direct marker of cell death; can be multiplexed. |
| Limitations | Can be affected by compounds that alter cellular metabolism. | Can underestimate cytotoxicity in cases of growth inhibition.[10] |
| Causality Link | Assumes that a loss of metabolic function is a proxy for cell death. | Directly links loss of plasma membrane integrity to cell death. |
Chapter 2: Designing a Self-Validating Experimental System
To ensure the trustworthiness of our findings, the entire experimental workflow is designed as a self-validating system. This involves careful selection of cell lines, the inclusion of appropriate positive and negative controls, and a logical progression of experiments.
Cell Line and Compound Selection
-
Cancer Cell Lines: Select a panel of well-characterized cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[11]
-
Non-Cancerous Control: Include a non-cancerous cell line (e.g., BEAS-2B normal lung epithelial cells) to assess the selective toxicity of the compound. A promising anticancer agent should exhibit significantly higher potency against cancer cells than normal cells.[12]
-
Comparative Compound (Positive Control): Use a well-established chemotherapeutic drug like Doxorubicin or Taxol as a positive control.[13][14] This provides a benchmark against which the potency of this compound can be objectively compared.
-
Vehicle Control (Negative Control): The compound's solvent (typically DMSO) must be tested at the same concentrations used for the test article to ensure it has no inherent cytotoxicity.
Experimental Workflow
The overall process follows a logical sequence from initial screening to mechanistic investigation. This ensures that each step builds upon validated data from the previous one.
Caption: Overall experimental workflow for validating cytotoxicity.
Chapter 3: Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility. Each includes necessary controls for self-validation.
Protocol 3.1: MTT Cell Viability Assay
This protocol is adapted from established methods for quantifying cell proliferation and viability.[15][16]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[7][17]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: For each condition, prepare three control wells:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Medium Background: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[17]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a CyQUANT™ LDH Cytotoxicity Assay Kit). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the provided stop solution. Measure the absorbance at 490 nm.
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3.3: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the mode of cell death.[18] The principle relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis, where it can be bound by fluorescently labeled Annexin V.[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[20]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of this compound for a predetermined time (e.g., 24 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
FITC- / PI-: Live cells
-
FITC+ / PI-: Early apoptotic cells
-
FITC+ / PI+: Late apoptotic or necrotic cells
-
FITC- / PI+: Necrotic cells
-
Chapter 4: Data Interpretation and Mechanistic Insights
Quantitative Data Summary
All quantitative data should be summarized in clear, comparative tables. The IC50 value is a key metric for potency; a lower IC50 indicates a more potent compound.[22]
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | BEAS-2B (Normal Lung) | Selectivity Index (BEAS-2B / A549) |
| This compound | 15.5 | 22.1 | 18.9 | >100 | >6.45 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 | 6.75 |
| (Data are hypothetical examples for illustrative purposes) |
Unveiling the Mechanism of Cell Death
The results from the Annexin V/PI assay directly inform the mechanism of cell death. A significant increase in the Annexin V positive population indicates that this compound induces apoptosis.[23]
Caption: Interpreting Annexin V/PI flow cytometry data.
Many coumarin derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[24][25][26] Apoptosis induction can proceed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on related compounds suggest a mechanism involving the modulation of Bcl-2 family proteins, activation of caspases, and regulation of key signaling molecules like p53 and MAPKs.[27][28][29]
Potential Signaling Pathway
Based on the pro-apoptotic effects observed, a potential signaling cascade initiated by this compound can be hypothesized. The compound may induce cellular stress, leading to the activation of the tumor suppressor p53. This, in turn, can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion
This guide outlines a robust, multi-faceted strategy for validating the cytotoxicity of this compound. By integrating metabolic and membrane integrity assays, employing proper controls for a self-validating workflow, and comparing against a clinical benchmark, researchers can generate high-quality, trustworthy data. Further investigation into the mode of cell death with techniques like Annexin V/PI staining provides critical mechanistic insights, paving the way for more advanced preclinical studies. This comprehensive approach ensures that the therapeutic potential of novel compounds is evaluated with the scientific rigor required for modern drug discovery.
References
-
Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers. Available at: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]
-
7-Farnesyloxycoumarin Exerts Anti-cancer Effects on a Prostate Cancer Cell Line by 15-LOX-1 Inhibition. ResearchGate. Available at: [Link]
-
Immunotoxicity of Inhalable Organic Dust Samples Based on In Vitro Analysis of Human Respiratory Epithelial Cells. MDPI. Available at: [Link]
-
Design, Synthesis and Evaluation of Coumarin Fused/Tethered Nitrogen Containing Heterocycles as Anticancer Agents. Shodhganga@INFLIBNET. Available at: [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available at: [Link]
-
Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest and apoptosis in human myeloid leukemia cells. ResearchGate. Available at: [Link]
-
Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. National Center for Biotechnology Information. Available at: [Link]
-
Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. National Center for Biotechnology Information. Available at: [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. National Center for Biotechnology Information. Available at: [Link]
-
5,7-dimethoxycoumarin induces cell cycle arrest and differentiation in melanoma cell lines. PubMed. Available at: [Link]
-
Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. MDPI. Available at: [Link]
-
5-Geranyloxy-7-Methoxycoumarin Inhibits Colon Cancer (SW480) Cells Growth by Inducing Apoptosis. ResearchGate. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Center for Biotechnology Information. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. Asian Journal of Biochemistry, Genetics and Molecular Biology. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Curcumin Induces Apoptosis of Chemoresistant Lung Cancer Cells via ROS-Regulated p38 MAPK Phosphorylation. MDPI. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
In vitro cytotoxicity of different human cancer cell lines including... ResearchGate. Available at: [Link]
-
Cell cycle arrest – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Cytotoxicity Assays – what your cells don't like. BMG LABTECH. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]
-
Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation. PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. NWPII. Available at: [Link]
Sources
- 1. journalajbgmb.com [journalajbgmb.com]
- 2. mdpi.com [mdpi.com]
- 3. 163.47.215.52:8080 [163.47.215.52:8080]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]
- 24. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Curcumin Induces Apoptosis of Chemoresistant Lung Cancer Cells via ROS-Regulated p38 MAPK Phosphorylation | MDPI [mdpi.com]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 7-Methoxy-3-phenylcoumarin
Executive Summary: Immediate Operational Directives
7-Methoxy-3-phenylcoumarin is a bioactive coumarin derivative primarily utilized in fluorescence microscopy and drug development assays. While specific toxicological data for this exact derivative is often limited in Safety Data Sheets (SDS), structural analogs (e.g., 7-Methoxycoumarin) exhibit acute oral toxicity and potential for skin/respiratory sensitization.
Core Safety Doctrine: Treat this substance as a Potentially Hazardous Irritant and Sensitizer . Do not handle on open benchtops.
Quick-Reference PPE Checklist
| Component | Requirement | Standard |
| Respiratory | N95 (minimum) or P100 Respirator | NIOSH / EN 149 |
| Hand Protection | Nitrile Gloves (Double-gloving recommended for solutions) | ASTM D6319 / EN 374 |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | ANSI Z87.1 / EN 166 |
| Body Protection | Lab Coat (Cotton/Poly blend), closed-toe shoes | General Lab Safety |
| Engineering | Chemical Fume Hood or Biosafety Cabinet | Class II / ISO 5 |
Risk Assessment & Hazard Identification
The "Unknown Hazard" Protocol
As a research chemical, this compound often lacks a fully characterized toxicological profile. Therefore, we apply the Precautionary Principle . Based on the pharmacophore (coumarin backbone), the following hazards are assumed until proven otherwise:
-
Acute Toxicity (Oral): Coumarins can be harmful if swallowed (H302).[1]
-
Sensitization: Potential for skin sensitization upon repeated contact.
-
Photosensitivity: Many coumarin derivatives absorb UV light; skin exposure followed by UV radiation can cause phototoxicity.
-
Inhalation Risk: Fine powders pose a significant risk of deep-lung deposition.
GHS Classification (Assumed/Analog-Based)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Selection Matrix
The selection of PPE is not static; it depends on the state of matter (Solid Powder vs. Liquid Solution). Solvents like DMSO or Ethanol, often used to dissolve this compound, can permeate gloves and carry the toxin through the skin.
PPE Decision Logic
The following diagram illustrates the decision process for selecting the appropriate protective gear based on the experimental stage.
Figure 1: PPE Selection Logic Flow. Note the increased protection required for liquid handling due to solvent permeation risks.
Glove Compatibility Data
| Solvent Used | Recommended Glove Material | Breakthrough Time | Notes |
| None (Dry Powder) | Nitrile (0.11 mm / 4 mil) | > 480 min | Standard lab gloves are sufficient. |
| DMSO | Nitrile (Double Gloved) | 15-30 min | DMSO permeates thin nitrile quickly. Change immediately upon splash. |
| Ethanol/Methanol | Nitrile | > 240 min | Good resistance. |
| Acetone | Latex or Butyl Rubber | < 1 min (Nitrile) | Do NOT use Nitrile for Acetone solutions. |
Operational Protocols
Protocol A: Weighing & Mass Measurement
Objective: Prevent inhalation of airborne particulates.
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or bar on the weighing boat. Coumarin powders are often electrostatic and can "jump" or disperse easily.
-
Technique:
-
Tare the weighing boat.
-
Use a disposable spatula.
-
Transfer the chemical gently to avoid creating a dust cloud.
-
Immediately recap the stock vial.
-
Wipe the exterior of the stock vial with a Kimwipe dampened with ethanol before returning it to storage.
-
Protocol B: Solubilization (Stock Solution Prep)
Objective: Dissolve safely while managing solvent risks.
-
Solvent Choice: this compound is typically soluble in DMSO or Ethanol.
-
Vessel: Use a glass vial with a PTFE-lined screw cap. Avoid plastics that may leach interfering agents.
-
Procedure:
-
Add the solvent to the powder (not powder to solvent) to minimize splashing.
-
Vortex inside the fume hood.
-
Labeling: Mark the vial with the Compound Name, Concentration, Solvent, Date, and User Initials. Use a "Toxic" sticker if the concentration is high (>10 mM).
-
Emergency Response & Spill Management
Self-Validating System: Your spill kit must be accessible before you start the experiment.
Spill Response Workflow
Figure 2: Step-by-step spill response logic ensuring containment of dust and solvent vapors.
Specific Spill Steps[5][6][7]
-
Powder: Do not dry sweep. This creates aerosols. Cover with a paper towel dampened with water or ethanol, then wipe up.
-
Skin Exposure: Wash with soap and copious amounts of water for 15 minutes.[3] Do not use ethanol on skin (it increases permeability).
-
Eye Exposure: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention.
Waste Management & Disposal
Regulatory Compliance: Disposal must adhere to local EHS (Environmental Health & Safety) regulations.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Solid Hazardous Waste container (often yellow bag/bin).
-
Liquid Waste: Solutions in DMSO or Ethanol must go into the Organic Solvent Waste stream (Halogenated or Non-Halogenated depending on the solvent mixture).
-
Drain Disposal: Strictly Prohibited. Do not pour down the sink.
References
-
BLD Pharm. (n.d.). SDS for this compound (CAS 2555-22-8). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Coumarin Derivatives General Handling. Retrieved from
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards. Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound.[4][5] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025). Glove Selection Guide for Organic Solvents. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
